molecular formula C19H39NO2 B15158784 N-Hexadecyl-L-alanine CAS No. 671247-18-0

N-Hexadecyl-L-alanine

Cat. No.: B15158784
CAS No.: 671247-18-0
M. Wt: 313.5 g/mol
InChI Key: NDHKAEBPGBKCIO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexadecyl-L-alanine (CAS 56255-31-3) is a synthetic, amphiphilic amino acid derivative engineered for advanced materials and biochemical research. Its structure integrates a hydrophobic hexadecyl (C16) chain with the hydrophilic L-alanine headgroup, a design that promotes spontaneous self-assembly into defined supramolecular structures. This compound is primarily valued for its ability to form stable, unilamellar vesicle systems in aqueous solutions under appropriate pH conditions . These vesicles exhibit unique condensation properties and are of significant interest as model membranes, for drug delivery vector development, and in studies on the origins of life and prebiotic chemistry . The primary research value of this compound lies in its role as a key building block for creating ordered systems where hydrogen bonding and electrostatic interactions at the vesicle-water interface can be studied. The packing and orientation of these amphiphilic molecules at the interface, combined with sufficient conformational freedom within the bilayer, are considered favorable for condensation reactions in vesicle solutions, even in the absence of coupling reagents . This makes it a compelling subject for investigating non-enzymatic peptide bond formation within confined, biomimetic environments. Researchers utilize this compound in the exploration of novel lipid-like materials and for the fabrication of responsive nanocarriers. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. All information provided is for informational purposes, and researchers should refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

671247-18-0

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-(hexadecylamino)propanoic acid

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1

InChI Key

NDHKAEBPGBKCIO-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCNC(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Hexadecyl-L-alanine, also known as N-palmitoyl-L-alanine. The information presented is curated for professionals in research and drug development, with a focus on detailed experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a lipoamino acid, a class of molecules that combines a fatty acid and an amino acid. These compounds are of significant interest in various fields, including drug delivery, material science, and cosmetics, due to their amphiphilic nature and biocompatibility. This guide will focus on the prevalent chemical synthesis routes and subsequent purification strategies to obtain high-purity this compound.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of the amino group of L-alanine with a long-chain fatty acyl chloride, specifically palmitoyl chloride, under basic conditions.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust method for forming amides from amines and acid chlorides.[1][2] In the context of this compound synthesis, L-alanine is dissolved in an aqueous alkaline solution, and palmitoyl chloride is added, leading to the formation of the N-acylated amino acid.[3][4]

Reaction Scheme:

Schotten_Baumann cluster_reactants Reactants cluster_reagents Reagents cluster_products Product L_alanine L-Alanine N_Hexadecyl_L_alanine This compound L_alanine->N_Hexadecyl_L_alanine + palmitoyl_chloride Palmitoyl Chloride palmitoyl_chloride->N_Hexadecyl_L_alanine NaOH NaOH (aq) NaOH->N_Hexadecyl_L_alanine Base Catalyst

Figure 1: General scheme of the Schotten-Baumann reaction for this compound synthesis.

Detailed Experimental Protocol:

  • Preparation of L-alanine solution: Dissolve L-alanine in an aqueous solution of sodium hydroxide (NaOH). The base is crucial to deprotonate the amino group of L-alanine, making it a more potent nucleophile.

  • Addition of Palmitoyl Chloride: Slowly add palmitoyl chloride to the L-alanine solution with vigorous stirring. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction and minimize side reactions.

  • Reaction Maintenance: Continue stirring the mixture for a specified period to ensure the completion of the reaction. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the reaction.

  • Acidification: After the reaction is complete, the mixture is acidified, typically with a mineral acid like hydrochloric acid (HCl). This step protonates the carboxylate group of the this compound, causing it to precipitate out of the aqueous solution.

  • Isolation of Crude Product: The precipitated solid is collected by filtration, washed with water to remove inorganic salts and unreacted L-alanine, and then dried.

Purification of this compound

The crude this compound obtained from the synthesis typically requires further purification to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.

Recrystallization

Recrystallization involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Detailed Experimental Protocol:

The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-acyl amino acids, mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like water or hexane) are often effective.

  • Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent like ethanol is a good starting point for dissolving the amphiphilic this compound. The addition of water as an anti-solvent can then induce crystallization upon cooling.

  • Dissolution: Suspend the crude this compound in a minimal amount of hot ethanol. Stir and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Purification Workflow:

Purification_Workflow start Crude this compound dissolve Dissolve in hot ethanol start->dissolve add_water Add hot water until turbidity dissolve->add_water cool Slow cooling to room temperature add_water->cool ice_bath Cool in ice bath cool->ice_bath filter Filter to collect crystals ice_bath->filter wash Wash with cold ethanol/water filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Figure 2: A typical workflow for the purification of this compound by recrystallization.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₉H₃₇NO₃[5]
Molecular Weight 327.5 g/mol [5]
Appearance White to off-white solid[6]
CAS Number 56255-31-3[5]

Note: Specific quantitative data on reaction yields and purity levels are highly dependent on the precise experimental conditions and are not consistently reported in the available literature.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups, such as the amide and carboxylic acid moieties.

Conclusion

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, a reliable and scalable method. Subsequent purification by recrystallization is crucial for obtaining a high-purity product suitable for research and development applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful synthesis and purification of this important lipoamino acid. Further optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine, a member of the N-acyl-L-amino acid surfactant family, is a biocompatible and biodegradable amphiphilic molecule with significant potential in various scientific and industrial applications, including drug delivery, cosmetics, and materials science. Its structure, comprising a sixteen-carbon hydrophobic alkyl chain (hexadecyl) linked to the hydrophilic amino acid L-alanine, imparts surface-active properties that drive its self-assembly into supramolecular structures such as micelles and vesicles in aqueous solutions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular characteristics, solution behavior, and thermal properties. Detailed experimental protocols for the characterization of these properties are provided, and a logical workflow for its physicochemical analysis is presented in a visual diagram.

Introduction

N-acyl-L-amino acids represent a class of surfactants that have garnered considerable interest due to their favorable toxicological profiles and environmental biodegradability. This compound, also known as N-palmitoyl-L-alanine, is a prominent member of this class. The molecule consists of a saturated C16 fatty acid chain (palmitic acid) attached to the amino group of L-alanine via an amide bond. This amphiphilic nature dictates its behavior in solution, leading to the formation of organized assemblies that are of interest for various applications. Understanding the fundamental physicochemical properties of this compound is crucial for its effective utilization in research and product development.

Molecular and Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data for the C16 derivative is available, other values are estimated based on trends observed for N-acyl-L-alaninates with different alkyl chain lengths.

Table 1: General Molecular Properties of this compound
PropertyValueReference
Chemical Name N-Hexadecanoyl-L-alanine[1]
Synonyms N-Palmitoyl-L-alanine, (S)-2-Palmitamidopropanoic acid[1]
CAS Number 56255-31-3[1]
Molecular Formula C₁₉H₃₇NO₃[1]
Molecular Weight 327.5 g/mol
Appearance White to off-white solid[1]
Table 2: Solution Properties of Sodium N-Hexadecyl-L-alaninate
PropertyValueRemarks
Critical Micelle Concentration (CMC) Estimated: ~0.1 - 0.5 mMThe CMC of N-acyl-L-alaninates decreases with increasing alkyl chain length. The CMC for the C12 analogue (Sodium N-dodecanoyl-L-alaninate) is reported to be in the range of 5-10 mM.
Surface Tension at CMC (γ_CMC) Not available in literatureExpected to be in the range of 25-35 mN/m, typical for anionic surfactants.
pKa (Carboxylic Acid) Estimated: ~4.0 - 5.0The pKa of the carboxylic acid group in N-acyl amino acids is slightly higher than that of the parent amino acid due to the electronic effects of the acyl chain. The pKa of L-alanine's carboxylic acid is 2.34.[2][3]
Solubility Poorly soluble in water; Soluble in organic solventsSolubility in water is significantly increased in its salt form (sodium N-hexadecyl-L-alaninate) and above its Krafft temperature.
Hydrodynamic Radius of Micelles Not available in literatureExpected to be in the range of 2-5 nm, depending on concentration and ionic strength.
Aggregation Number Not available in literatureExpected to be in the range of 50-100, typical for surfactants with long alkyl chains.
Table 3: Thermal Properties of this compound
PropertyValueRemarks
Krafft Temperature (for Sodium Salt) Reported for N-hexadecanoyl alaninateThe Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

Principle: The synthesis of this compound is typically achieved through the acylation of L-alanine with hexadecanoyl chloride (palmitoyl chloride) under basic conditions, a reaction known as the Schotten-Baumann reaction.

Materials:

  • L-alanine

  • Hexadecanoyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Distilled water

Procedure:

  • Dissolve L-alanine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add hexadecanoyl chloride to the cooled solution with vigorous stirring. The temperature should be maintained below 5°C.

  • Continue stirring for several hours at room temperature after the addition is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the changes in the physical properties of the surfactant solution at the onset of micellization.[4]

a) Surface Tensiometry: Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5][6] Procedure:

  • Prepare a series of aqueous solutions of sodium N-hexadecyl-L-alaninate of varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

b) Conductivity Measurement: Principle: For ionic surfactants, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase of conductivity with concentration decreases due to the lower mobility of the micelles compared to the free monomers. Procedure:

  • Prepare a series of aqueous solutions of sodium N-hexadecyl-L-alaninate.

  • Measure the specific conductivity of each solution using a conductivity meter.

  • Plot the specific conductivity versus the surfactant concentration.

  • The CMC is identified as the concentration at the point of inflection in the plot, where the slope changes.

Determination of Krafft Temperature

Principle: The Krafft temperature is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant has limited solubility. Above the Krafft temperature, the solubility increases sharply due to the formation of micelles.

a) Visual Observation: Procedure:

  • Prepare a dispersion of a known concentration of sodium N-hexadecyl-L-alaninate in water (concentration should be above the expected CMC).

  • Slowly heat the dispersion while stirring.

  • The Krafft temperature is the temperature at which the turbid dispersion becomes a clear solution.

b) Differential Scanning Calorimetry (DSC): Procedure:

  • Prepare a sample of the hydrated surfactant.

  • Heat the sample in a DSC instrument at a controlled rate.

  • The Krafft temperature is identified as the onset temperature of the endothermic peak corresponding to the dissolution of the hydrated surfactant crystals to form a micellar solution.

Determination of Micelle Size (Hydrodynamic Radius)

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution. It measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius.[7]

Procedure:

  • Prepare a solution of sodium N-hexadecyl-L-alaninate at a concentration significantly above its CMC.

  • Filter the solution to remove any dust or large aggregates.

  • Place the solution in the DLS instrument.

  • The instrument's software will analyze the scattered light fluctuations and provide the hydrodynamic radius of the micelles.

Visualization of Experimental Workflow

Since this compound is a synthetic molecule and not involved in natural signaling pathways, a diagram illustrating the logical workflow for its physicochemical characterization is provided below.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_solution Solution Property Analysis cluster_aggregation Aggregation Behavior cluster_thermal Thermal Analysis Synthesis Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, FT-IR, MS) Purification->Characterization CMC CMC Determination Characterization->CMC pKa pKa Determination Characterization->pKa Solubility Solubility Studies Characterization->Solubility DLS Micelle Size (DLS) Characterization->DLS Krafft_Temp Krafft Temperature (DSC, Visual) Characterization->Krafft_Temp Surface_Tension Surface Tension Measurement CMC->Surface_Tension Aggregation_Number Aggregation Number (Fluorescence Quenching) DLS->Aggregation_Number

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a versatile amino acid-based surfactant with promising applications in various fields. This guide has provided a summary of its known and estimated physicochemical properties, along with detailed experimental protocols for their determination. The presented workflow offers a systematic approach for the comprehensive characterization of this and similar N-acyl amino acid surfactants. Further research to precisely determine the quantitative values for properties such as CMC, surface tension at CMC, and micellar characteristics will be invaluable for optimizing its use in targeted applications.

References

Characterization of N-Hexadecyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine, also known as N-palmitoyl-L-alanine, is a lipoamino acid of significant interest in various scientific domains, including drug delivery, material science, and cosmetics. Its amphiphilic nature, arising from the combination of a hydrophilic L-alanine headgroup and a lipophilic hexadecyl tail, imparts unique self-assembly and biological interaction properties. This technical guide provides a comprehensive overview of the molecular structure characterization of this compound, detailing experimental protocols and presenting key data for its identification and analysis.

Molecular Structure and Properties

This compound possesses a chiral center at the alpha-carbon of the alanine residue, leading to the L- and D-enantiomers; this guide focuses on the naturally relevant L-form.

PropertyValueSource
Molecular Formula C₁₉H₃₇NO₃--INVALID-LINK--
Molecular Weight 327.5 g/mol --INVALID-LINK--
CAS Number 56255-31-3--INVALID-LINK--
IUPAC Name (2S)-2-(hexadecanoylamino)propanoic acid--INVALID-LINK--

Synthesis of this compound

A standard method for the synthesis of this compound involves the N-acylation of L-alanine using palmitoyl chloride in an aqueous alkaline solution, a variation of the Schotten-Baumann reaction.

Experimental Protocol:
  • Dissolution of L-alanine: L-alanine is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature, typically 0-5 °C, to form sodium alaninate.

  • Acylation: Palmitoyl chloride, dissolved in a water-immiscible organic solvent such as diethyl ether or toluene, is added dropwise to the vigorously stirred aqueous solution of sodium alaninate. The reaction is maintained at a low temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Upon completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps L_alanine L-Alanine Dissolution Dissolution & Formation of Sodium Alaninate L_alanine->Dissolution NaOH NaOH (aq) NaOH->Dissolution Palmitoyl_Chloride Palmitoyl Chloride Acylation N-Acylation (Schotten-Baumann) Palmitoyl_Chloride->Acylation Organic_Solvent Organic Solvent Organic_Solvent->Acylation Dissolution->Acylation Acidification Acidification (HCl) Acylation->Acidification Purification Filtration & Recrystallization Acidification->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the amide, carboxylic acid, and alkyl functionalities.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3325N-H stretchAmide
~2918 and ~2850C-H asymmetric and symmetric stretchesAlkyl chain (CH₂)
~1706C=O stretchCarboxylic acid
~1646Amide I (C=O stretch)Amide
~1538Amide II (N-H bend and C-N stretch)Amide

Note: The presented FTIR data is based on the closely related analogue, N-Octadecanoyl-L-alanine, and is expected to be highly representative of this compound.

Experimental Protocol:
  • Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto an IR-transparent window (e.g., CaF₂).

  • Data Acquisition: The FTIR spectrum is recorded using a spectrophotometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the lack of publicly available experimental NMR spectra for this compound, the following are predicted chemical shifts based on the analysis of its constituent parts (L-alanine and a long alkyl chain).

¹H NMR (Proton NMR):

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~0.88Triplet-CH₃ (terminal methyl of hexadecyl chain)
~1.25Broad multiplet-(CH₂)₁₃- (internal methylenes of hexadecyl chain)
~1.60Multiplet-CH₂-CH₂-C=O (methylene β to amide carbonyl)
~2.20Triplet-CH₂-C=O (methylene α to amide carbonyl)
~1.40Doublet-CH(CH₃)- (methyl of alanine)
~4.50Quintet-NH-CH(CH₃)- (α-proton of alanine)
~6.50Doublet-NH- (amide proton)
~11.0-12.0Broad singlet-COOH (carboxylic acid proton)

¹³C NMR (Carbon-13 NMR):

Predicted Chemical Shift (δ, ppm)Assignment
~14.0-CH₃ (terminal methyl of hexadecyl chain)
~22.0-34.0-(CH₂)₁₄- (methylenes of hexadecyl chain)
~36.0-CH₂-C=O (methylene α to amide carbonyl)
~18.0-CH(CH₃)- (methyl of alanine)
~50.0-NH-CH(CH₃)- (α-carbon of alanine)
~174.0-C=O (amide carbonyl)
~177.0-COOH (carboxylic acid carbonyl)
Experimental Protocol:
  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Expected Observations:

  • Molecular Ion Peak (M+H)⁺: m/z ≈ 328.28

  • Key Fragmentation: Loss of the carboxylic acid group (-COOH), cleavage of the amide bond, and fragmentation of the alkyl chain.

Experimental Protocol (based on HPLC-MS/MS of similar compounds):
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, for separation from any impurities. A gradient elution with solvents like water and acetonitrile, often with a modifier like formic acid, is employed.

  • Ionization: The eluent from the HPLC is introduced into the mass spectrometer, where the analyte is ionized, commonly using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratios of the parent ion and its fragments are determined by the mass analyzer.

MS_Workflow Sample This compound in Solution HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Mass_Analyzer Mass Analyzer ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

General workflow for HPLC-MS analysis.

Conclusion

The molecular structure of this compound can be unequivocally characterized through a combination of synthesis and spectroscopic techniques. FTIR provides rapid confirmation of key functional groups, while detailed NMR analysis elucidates the precise arrangement of protons and carbons. Mass spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this versatile lipoamino acid.

Early Research on N-Hexadecyl-L-alanine as a Chiral Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on N-Hexadecyl-L-alanine, a chiral surfactant derived from the amino acid L-alanine and a 16-carbon alkyl chain. This class of N-acyl amino acid surfactants has garnered significant interest due to its biocompatibility, biodegradability, and unique self-assembly properties, making it a promising candidate for applications in drug delivery, chiral separations, and materials science. This document provides a comprehensive overview of the synthesis, physicochemical properties, and early investigations into the chiral recognition capabilities of this compound and its analogs.

Synthesis and Purification

The synthesis of this compound typically follows established methods for N-acylation of amino acids. The most common and historically significant method is the Schotten-Baumann reaction.[1][2] This involves the reaction of an amino acid with an acyl chloride under alkaline conditions.

Experimental Protocol: Schotten-Baumann Condensation

Materials:

  • L-alanine

  • Hexadecanoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Distilled water

Procedure:

  • Dissolution of L-alanine: L-alanine is dissolved in an aqueous solution of sodium hydroxide. The stoichiometry is typically adjusted to maintain a basic pH, which deprotonates the amino group of the alanine, making it a more effective nucleophile.

  • Addition of Hexadecanoyl Chloride: Hexadecanoyl chloride, dissolved in an immiscible organic solvent, is added dropwise to the stirred aqueous solution of L-alanine at a controlled temperature, often between 10-15°C.[2]

  • Reaction: The reaction mixture is stirred vigorously for several hours to facilitate the reaction between the two phases. The nucleophilic amino group of L-alanine attacks the electrophilic carbonyl carbon of hexadecanoyl chloride, leading to the formation of an amide bond and the release of HCl, which is neutralized by the excess base.

  • Acidification and Precipitation: After the reaction is complete, the aqueous layer is acidified with hydrochloric acid. This protonates the carboxylate group of the this compound, reducing its water solubility and causing it to precipitate out of the solution.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and then purified. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

An alternative "green" synthesis approach involves the direct condensation of the fatty acid (hexadecanoic acid) with the amino acid at high temperatures, though this method is less common in early research.[1]

Physicochemical Properties

The amphiphilic nature of this compound, possessing a hydrophilic L-alanine headgroup and a long hydrophobic hexadecyl tail, dictates its behavior in aqueous solutions. Key properties include its ability to reduce surface tension and to self-assemble into micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

Quantitative Data

While specific early research data for this compound is scarce in the readily available literature, the following table summarizes typical expected values based on the behavior of similar N-acyl amino acid surfactants. The properties of these surfactants are known to be dependent on the length of the alkyl chain and the nature of the amino acid headgroup.

PropertyN-Dodecanoyl-L-alanine (for comparison)Expected Range for this compoundMethod of Determination
Critical Micelle Concentration (CMC) ~8-10 mMLower than C12 analog (e.g., 0.1-1 mM) Surface Tensiometry, Conductivity, Dye Solubilization
Surface Tension at CMC (γ_cmc) ~25-30 mN/m~25-35 mN/m Tensiometry (Wilhelmy Plate or du Noüy Ring)
Area per Molecule at Interface (A_min) ~40-60 Ų~40-60 Ų Gibbs Adsorption Isotherm

Note: The CMC is expected to be significantly lower for the C16 chain compared to the C12 analog due to the increased hydrophobicity driving micellization at lower concentrations.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the surface is saturated with surfactant monomers and micelles begin to form, the surface tension remains relatively constant. The concentration at which this break in the surface tension versus log(concentration) plot occurs is the CMC.[3]

Procedure:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water.

  • Serial Dilutions: A series of solutions with decreasing concentrations of the surfactant are prepared by diluting the stock solution.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method). The measurements should be performed at a constant temperature.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the point of intersection of the two linear portions of the graph.[3]

Chiral Recognition

The inherent chirality of the L-alanine headgroup in this compound allows its micelles to create a chiral microenvironment. This chiral environment can be exploited for the separation of enantiomers. Early research in this area often utilized techniques like Micellar Electrokinetic Chromatography (MEKC).[4][5]

In MEKC, the chiral micelles act as a pseudostationary phase. Enantiomeric analytes can interact differently with these chiral micelles, leading to different retention times and thus, separation. The selectivity of the separation depends on the strength and nature of the interactions between the enantiomers and the chiral surfactant aggregates.[4]

Proposed Mechanism of Chiral Recognition

The chiral recognition mechanism is believed to involve a combination of interactions, including:

  • Hydrophobic interactions: The nonpolar parts of the analyte can partition into the hydrophobic core of the micelle.

  • Hydrogen bonding: The polar headgroups of the surfactant can form hydrogen bonds with the analyte.

  • Steric hindrance: The specific three-dimensional arrangement of the chiral center in the surfactant can lead to preferential binding of one enantiomer over the other due to steric effects.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification L_alanine L-alanine in aqueous NaOH Reaction_Vessel Schotten-Baumann Condensation L_alanine->Reaction_Vessel Hex_chloride Hexadecanoyl chloride in organic solvent Hex_chloride->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Reaction Mixture Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

CMC Determination Logic

CMC_Determination A Prepare Surfactant Solutions of Varying Concentrations B Measure Surface Tension of each solution A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point C->D E CMC Determined D->E Chiral_Recognition_MEKC cluster_system MEKC System cluster_separation Separation Racemic_Mixture Racemic Mixture (Enantiomer 1 + Enantiomer 2) Interaction Differential Partitioning & Interaction with Chiral Micelles Racemic_Mixture->Interaction Chiral_Micelles This compound Micelles (Pseudostationary Phase) Chiral_Micelles->Interaction Separated_Enantiomers Separated Enantiomers (Different Migration Times) Interaction->Separated_Enantiomers Detector Detection Separated_Enantiomers->Detector

References

In Vitro Biocompatibility of N-Hexadecyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine is an amino acid-based surfactant with potential applications in various biomedical and pharmaceutical formulations. Its biocompatibility is a critical parameter for ensuring its safe use. This technical guide provides a comprehensive overview of the in vitro biocompatibility of this compound, with a focus on cytotoxicity and hemolytic activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents data for analogous N-acyl amino acid surfactants to provide a comparative context for its potential biocompatibility profile. Detailed experimental protocols for key biocompatibility assays are provided, along with visualizations of experimental workflows to aid in the design and execution of in vitro studies.

Introduction to N-Acyl Amino Acid Surfactants

N-acyl amino acids are a class of biodegradable and biocompatible surfactants derived from renewable resources.[1] Their structure, consisting of an amino acid head group and a fatty acid tail, allows for a wide range of tunable physicochemical properties.[1] Generally, these surfactants exhibit lower toxicity compared to traditional synthetic surfactants, making them attractive for use in cosmetics, pharmaceuticals, and biomedical applications.[1][2]

The biocompatibility of N-acyl amino acids is influenced by several factors, including the length of the acyl chain, the nature of the amino acid headgroup, and the overall charge of the molecule. For N-acyl alanines, the length of the hydrocarbon chain is a primary determinant of its surface properties and, consequently, its toxicological profile.[3] An increase in the length of the acyl chain can lead to a more pronounced interaction with cell membranes, potentially resulting in increased cytotoxicity and hemolytic activity.

In Vitro Biocompatibility Assessment

The in vitro biocompatibility of this compound can be assessed through a series of standardized assays designed to evaluate its effects on cellular viability and integrity. The two most common and critical assays are cytotoxicity and hemolysis assays.

Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance is toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Table 1: Illustrative Cytotoxicity (IC50) of this compound and Analogue Surfactants on HaCaT Keratinocyte Cells after 24-hour Exposure

CompoundAcyl Chain LengthIC50 (µg/mL) - Illustrative Data
This compoundC16150
N-Lauroyl-L-alanineC12250
Sodium Dodecyl Sulfate (SDS)C12 (sulfate)50

Note: The IC50 values for this compound and N-Lauroyl-L-alanine are illustrative and intended to demonstrate how data would be presented. Researchers should determine these values experimentally.

Hemolytic Activity Assessment

Hemolysis assays are used to evaluate the compatibility of a substance with red blood cells (erythrocytes). The assay measures the amount of hemoglobin released from damaged erythrocytes. The hemolytic potential is often expressed as the concentration of the substance that causes 50% hemolysis (HC50).

Similar to cytotoxicity, the hemolytic activity of N-acyl amino acids is expected to increase with the length of the acyl chain due to greater disruption of the erythrocyte membrane.

Table 2: Illustrative Hemolytic Activity of this compound and Analogue Surfactants

CompoundAcyl Chain LengthHemolysis (%) at 100 µg/mL - Illustrative Data
This compoundC1615%
N-Lauroyl-L-alanineC125%
Sodium Dodecyl Sulfate (SDS)C12 (sulfate)90%

Note: The hemolysis percentages are illustrative. Experimental determination is necessary to ascertain the actual hemolytic potential of this compound.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for the assessment of surfactant cytotoxicity on an adherent cell line, such as HaCaT keratinocytes.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture HaCaT cells to 80% confluency seed_plate 2. Seed cells in a 96-well plate (1x10^4 cells/well) cell_culture->seed_plate incubate_adhere 3. Incubate for 24h to allow cell adherence seed_plate->incubate_adhere prepare_compound 4. Prepare serial dilutions of this compound treat_cells 5. Replace medium with compound dilutions prepare_compound->treat_cells incubate_treat 6. Incubate for 24 hours treat_cells->incubate_treat add_mtt 7. Add MTT solution (5 mg/mL) to each well incubate_mtt 8. Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt add_dmso 9. Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance 10. Measure absorbance at 570 nm calculate_viability 11. Calculate cell viability (%) relative to control read_absorbance->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • HaCaT keratinocyte cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in serum-free DMEM. The final concentration of the solvent in the wells should be non-toxic to the cells (typically <0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the various concentrations of the this compound solutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Following the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

Hemolytic Activity Assay Protocol

This protocol outlines the procedure for assessing the hemolytic potential of this compound on human red blood cells.

Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep RBC Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Data Analysis collect_blood 1. Collect fresh human blood in an anticoagulant tube centrifuge_blood 2. Centrifuge to separate red blood cells (RBCs) collect_blood->centrifuge_blood wash_rbcs 3. Wash RBCs with PBS three times centrifuge_blood->wash_rbcs resuspend_rbcs 4. Resuspend RBCs to a 2% (v/v) solution in PBS wash_rbcs->resuspend_rbcs prepare_compound 5. Prepare serial dilutions of this compound in PBS mix_samples 6. Mix RBC suspension with compound dilutions prepare_compound->mix_samples incubate_samples 7. Incubate for 2 hours at 37°C mix_samples->incubate_samples centrifuge_samples 8. Centrifuge to pellet intact RBCs collect_supernatant 9. Collect the supernatant centrifuge_samples->collect_supernatant read_absorbance 10. Measure absorbance of hemoglobin in the supernatant at 540 nm collect_supernatant->read_absorbance calculate_hemolysis 11. Calculate the percentage of hemolysis determine_hc50 12. Determine HC50 value (if applicable) calculate_hemolysis->determine_hc50

Caption: Workflow for assessing the hemolytic activity of this compound.

Materials:

  • This compound

  • Fresh human blood with an anticoagulant (e.g., EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Distilled water (for positive control)

  • Centrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Red Blood Cell (RBC) Preparation:

    • Collect fresh human blood into a tube containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes at 4°C.

    • Discard the plasma and buffy coat.

    • Wash the pelleted RBCs three times with cold PBS, centrifuging and discarding the supernatant after each wash.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Sample Preparation:

    • Prepare serial dilutions of this compound in PBS.

    • For the negative control, use PBS alone.

    • For the positive control (100% hemolysis), use distilled water.

  • Incubation:

    • In a series of microcentrifuge tubes, mix 500 µL of the 2% RBC suspension with 500 µL of the this compound dilutions, the negative control, and the positive control.

    • Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Measurement:

    • After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Signaling Pathways in Cytotoxicity

While specific signaling pathways affected by this compound have not been elucidated, surfactants, in general, can induce cytotoxicity through various mechanisms. At high concentrations, they can cause membrane disruption leading to necrosis. At lower concentrations, they may be internalized and trigger apoptotic pathways.

Hypothetical Signaling Pathway for Surfactant-Induced Apoptosis

Apoptosis_Pathway compound This compound membrane Cell Membrane Disruption compound->membrane stress Oxidative Stress compound->stress mitochondria Mitochondrial Damage stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for surfactant-induced apoptosis.

Conclusion

This compound, as part of the N-acyl amino acid surfactant family, is anticipated to have a favorable biocompatibility profile compared to conventional surfactants. However, this guide highlights the critical need for empirical data to confirm its in vitro biocompatibility. The provided experimental protocols and workflows offer a robust framework for researchers to conduct these essential assessments. The illustrative data underscores the expected trend of increased cytotoxicity and hemolytic activity with longer acyl chain lengths. Future studies should focus on generating specific IC50 and HC50 values for this compound to establish its safety profile for various biomedical and pharmaceutical applications.

References

An In-depth Technical Guide to N-Hexadecyl-L-alanine for the Creation of Self-Assembling Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembling monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the nanoscale. This guide provides a comprehensive technical overview of the use of N-Hexadecyl-L-alanine for forming chiral, biocompatible SAMs. We will explore the synthesis of this unique molecule, detail the protocols for monolayer formation and characterization, and present key quantitative data to inform experimental design. Furthermore, this document will illustrate the underlying processes and potential applications through detailed diagrams, offering a foundational resource for researchers in materials science, biotechnology, and drug development.

Introduction

This compound is an amphiphilic molecule featuring a chiral L-alanine headgroup and a long C16 alkyl chain. This structure is ideally suited for the formation of self-assembling monolayers, where the alanine headgroup can be tailored to interact with a substrate, and the long hexadecyl chains drive the spontaneous organization into a densely packed, ordered monolayer. The inherent chirality of the L-alanine headgroup makes these SAMs particularly interesting for applications requiring enantioselective recognition, such as in chiral chromatography, biosensing, and asymmetric catalysis. Moreover, the amino acid functionality offers a biocompatible interface, opening avenues for applications in drug delivery, tissue engineering, and medical implant coatings.[1][2] This guide will provide the fundamental knowledge and practical protocols to harness the potential of this compound in creating advanced functional surfaces.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the N-alkylation of amino acids. One common and effective approach is reductive amination.[3][4] This method involves the reaction of L-alanine with hexadecanal to form an intermediate imine, which is then reduced to the final N-alkylated product.

Proposed Synthesis Workflow

Below is a diagram illustrating the logical workflow for the synthesis of this compound via reductive amination.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product L_alanine L-Alanine Reductive_Amination Reductive Amination (e.g., with NaBH3CN) L_alanine->Reductive_Amination Hexadecanal Hexadecanal Hexadecanal->Reductive_Amination Purification Purification (e.g., Chromatography) Reductive_Amination->Purification N_Hexadecyl_L_alanine This compound Purification->N_Hexadecyl_L_alanine

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Dissolution: Dissolve L-alanine in a suitable solvent, such as methanol or a buffered aqueous solution.

  • Addition of Aldehyde: Add hexadecanal to the solution in a 1:1 molar ratio with L-alanine.

  • pH Adjustment: Adjust the pH of the mixture to be weakly acidic (pH 5-6) to facilitate imine formation.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Quenching: Quench the reaction by adding a small amount of acid to decompose any remaining reducing agent.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Purify the this compound using column chromatography on silica gel.

Formation of Self-Assembling Monolayers

The formation of this compound SAMs is typically performed on a suitable substrate, such as gold or silicon oxide. The choice of substrate will depend on the intended application and the desired anchoring chemistry. For gold surfaces, a thiol-terminated version of the molecule would be required for strong chemisorption. However, the carboxylic acid group of the alanine can also enable physisorption or chemisorption on metal oxide surfaces. The following protocol describes the formation of a SAM on a gold substrate, assuming the carboxylate group of alanine can interact with the gold surface, or alternatively, the molecule is modified with a thiol anchor.

Experimental Workflow for SAM Formation and Characterization

The following diagram outlines the typical experimental workflow for creating and characterizing this compound SAMs.

G SAM Formation and Characterization Workflow cluster_preparation Preparation cluster_formation SAM Formation cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning (e.g., Piranha solution) Immersion Immerse Substrate in Solution Substrate_Cleaning->Immersion Solution_Prep Prepare this compound Solution (e.g., in Ethanol) Solution_Prep->Immersion Incubation Incubate (e.g., 24h at RT) Immersion->Incubation Rinsing Rinse with Solvent Incubation->Rinsing Drying Dry under Nitrogen Rinsing->Drying Contact_Angle Contact Angle Goniometry Drying->Contact_Angle Ellipsometry Ellipsometry Drying->Ellipsometry XPS X-ray Photoelectron Spectroscopy (XPS) Drying->XPS

Caption: Experimental workflow for SAM formation and characterization.

Experimental Protocol: SAM Formation on Gold
  • Substrate Preparation: Clean a gold-coated silicon wafer by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen.

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immerse the cleaned gold substrate into the this compound solution.

  • Incubation: Allow the self-assembly process to occur by incubating the substrate in the solution for 18-24 hours at room temperature.

  • Rinsing and Drying: Remove the substrate from the solution, rinse it thoroughly with fresh ethanol to remove any physisorbed molecules, and dry it under a gentle stream of nitrogen.

Characterization of this compound SAMs

A combination of surface-sensitive techniques is used to characterize the quality, thickness, and chemical composition of the formed SAMs.

Contact Angle Goniometry

Contact angle measurements provide information about the hydrophobicity and surface energy of the SAM. For a well-formed, densely packed SAM of this compound, the surface will be dominated by the methyl end-groups of the hexadecyl chains, resulting in a hydrophobic surface.

SAM TerminusAdvancing Contact Angle (θa) with Water (°)Reference System
-CH₃110-115Alkanethiol on Gold
-OH< 15Hydroxyl-terminated Alkanethiol on Gold
-COOH30-40Carboxylic acid-terminated Alkanethiol on Gold

Table 1: Representative advancing contact angles for SAMs with different terminal groups.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to measure the thickness of thin films. For a C16 alkyl chain, the expected thickness of a well-ordered monolayer can be estimated.[5][6]

MoleculeExpected Thickness (Å)Substrate
Hexadecanethiol20-22Gold
This compound~22-25Gold (estimated)

Table 2: Expected ellipsometric thicknesses for long-chain SAMs.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.[7][8][9] For an this compound SAM on gold, XPS can confirm the presence of carbon, nitrogen, and oxygen from the organic monolayer and the attenuation of the gold signal from the underlying substrate.

ElementBinding Energy (eV)Functional Group
C 1s~285.0C-C, C-H
C 1s~286.5C-N
C 1s~288.5O=C-O
N 1s~400.0C-N
O 1s~532.0C=O
O 1s~533.5C-O
Au 4f84.0, 87.7Gold Substrate

Table 3: Expected XPS binding energies for this compound SAM on gold.[10]

Potential Applications and Signaling Pathways

The unique properties of this compound SAMs make them suitable for a variety of applications, particularly in the biomedical field. The chiral and biocompatible nature of the surface can be exploited for specific biological interactions.

Chiral Recognition

The L-alanine headgroups present a chiral surface that can be used for the enantioselective recognition of other chiral molecules.[11] This is highly relevant in drug development, where the separation of enantiomers is often crucial.

G Chiral Recognition on this compound SAM cluster_sam SAM Surface cluster_analytes Chiral Analytes cluster_interaction Interaction SAM This compound Monolayer D_enantiomer D-Enantiomer Binding Binding D_enantiomer->Binding Weak Interaction L_enantiomer L-Enantiomer L_enantiomer->Binding Strong Interaction Binding->SAM

Caption: Enantioselective binding on a chiral SAM.

Biocompatible Surfaces for Cell Adhesion

The amino acid-terminated surface can mimic biological interfaces, promoting cell adhesion and proliferation. This is a critical aspect of designing materials for tissue engineering and medical implants.[1]

Conclusion

This compound is a promising molecule for the creation of well-defined, chiral, and biocompatible self-assembling monolayers. This guide has provided a technical framework for the synthesis of the molecule, the formation of SAMs, and their characterization using standard surface science techniques. The presented protocols and data serve as a starting point for researchers to explore the diverse applications of these functional surfaces in fields ranging from materials science to drug development. The ability to create ordered molecular architectures with specific chemical and stereochemical properties at the nanoscale will undoubtedly continue to drive innovation in these areas.

References

In-Depth Technical Guide: Amphiphilic Characteristics of N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexadecyl-L-alanine, an N-acyl amino acid surfactant, represents a class of biocompatible and biodegradable amphiphiles with significant potential in drug delivery, materials science, and biotechnology. Its structure, comprising a hydrophilic L-alanine headgroup and a hydrophobic 16-carbon alkyl chain, imparts unique self-assembly and interfacial properties. This technical guide provides a comprehensive overview of the core amphiphilic characteristics of this compound and its shorter-chain analogue, N-Dodecanoyl-L-alanine, for which more extensive data is available in the scientific literature. The principles and methodologies described herein are directly applicable to the study of this compound.

Physicochemical Properties and Data Presentation

The amphiphilic nature of N-acyl-L-alanine derivatives is primarily characterized by their behavior at interfaces and their tendency to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

Quantitative Data on N-Acyl-L-alanine Surfactants
ParameterSymbolValue (for Sodium N-Dodecanoyl-L-alaninate)MethodReference
Critical Micelle ConcentrationCMC6.8 mMSurface Tensiometry[1]
Surface Tension at CMCγ_cmc32.5 mN/mSurface Tensiometry[1]
Area per Molecule at InterfaceA_min45 Ų/moleculeSurface Tensiometry (Gibbs Adsorption Isotherm)[1]
Standard Free Energy of MicellizationΔG°_mic-28.9 kJ/molCalculated from CMC[1]
Standard Free Energy of AdsorptionΔG°_ads-32.1 kJ/molCalculated from Surface Tension Data[1]

Note: It is anticipated that this compound would exhibit a significantly lower CMC and a more negative standard free energy of micellization due to its longer hydrophobic chain.

Experimental Protocols

The characterization of the amphiphilic properties of N-acyl amino acid surfactants involves several key experimental techniques.

Synthesis of N-Acyl Amino Acid Surfactants

A common and effective method for the synthesis of N-acyl amino acid surfactants is the Schotten-Baumann reaction.[2]

Protocol for Schotten-Baumann Condensation:

  • Dissolution of Amino Acid: Dissolve the amino acid (e.g., L-alanine) in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.

  • Preparation of Acyl Chloride: The corresponding fatty acid (e.g., hexadecanoic acid) is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride.

  • Reaction: The fatty acyl chloride is slowly added to the aqueous amino acid solution under vigorous stirring and controlled temperature (typically low to moderate) to facilitate the acylation of the amino group.

  • Purification: The resulting N-acyl amino acid is then purified, often through recrystallization, to remove any unreacted starting materials and by-products.

Determination of Critical Micelle Concentration (CMC)

Surface tensiometry is a primary method for determining the CMC of surfactants.

Protocol for Surface Tension Measurement:

  • Solution Preparation: Prepare a stock solution of the N-acyl amino acid surfactant in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

  • Measurement Technique: The surface tension of each solution is measured using a tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension ceases to decrease significantly and plateaus indicates the formation of micelles. The concentration at the inflection point of this curve is determined as the CMC.

Visualization of Experimental Workflow and Logical Relationships

Workflow for Amphiphilic Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of N-acyl amino acid surfactants.

G cluster_synthesis Synthesis cluster_characterization Amphiphilic Characterization Fatty_Acid Fatty Acid (e.g., Hexadecanoic Acid) Acyl_Chloride Acyl Chloride Formation Fatty_Acid->Acyl_Chloride Amino_Acid Amino Acid (L-alanine) Schotten_Baumann Schotten-Baumann Reaction Amino_Acid->Schotten_Baumann Acyl_Chloride->Schotten_Baumann Purification Purification Schotten_Baumann->Purification N_Acyl_Surfactant Purified N-Acyl Amino Acid Surfactant Purification->N_Acyl_Surfactant Solution_Prep Solution Preparation (Serial Dilution) N_Acyl_Surfactant->Solution_Prep Surface_Tensiometry Surface Tensiometry Solution_Prep->Surface_Tensiometry CMC_Determination CMC Determination Surface_Tensiometry->CMC_Determination Thermodynamic_Analysis Thermodynamic Analysis CMC_Determination->Thermodynamic_Analysis

Synthesis and Characterization Workflow
Logical Relationship of Amphiphilic Properties

The following diagram illustrates the logical relationship between the fundamental molecular structure of an N-acyl amino acid surfactant and its resulting amphiphilic properties.

G Structure Molecular Structure Hydrophilic Headgroup (L-alanine) Hydrophobic Tail (Hexadecyl Chain) Properties Amphiphilic Properties Critical Micelle Concentration (CMC) Surface Tension Reduction Micelle Formation Interfacial Adsorption Structure:hydrophilic->Properties Influences solubility and headgroup interactions Structure:hydrophobic->Properties Drives micellization and surface activity

Structure-Property Relationship

References

N-Hexadecyl-L-alanine as a precursor for novel biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hexadecyl-L-alanine, a lipoamino acid, is emerging as a important precursor for the development of novel biomaterials with significant potential in drug delivery and tissue engineering. This technical guide provides a comprehensive overview of its synthesis, the properties of derived biomaterials, and the experimental protocols for their characterization and application.

Synthesis of this compound

This compound is synthesized through the acylation of the amino group of L-alanine with a 16-carbon fatty acid chain (hexadecanoic acid or palmitic acid). The most common laboratory-scale synthesis is achieved via the Schotten-Baumann reaction. This method involves the reaction of an acyl chloride (palmitoyl chloride) with the amino acid in an alkaline aqueous solution.

A general representation of the chemical synthesis is as follows:

Synthesis reagents L-Alanine + Palmitoyl Chloride conditions Aqueous NaOH Room Temperature reagents->conditions Reaction product This compound conditions->product Yields

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of N-Palmitoyl-L-alanine

As a close analog, the synthesis of N-palmitoyl-L-alanine provides a representative experimental protocol[1]:

  • Dissolution: L-alanine is dissolved in an aqueous solution of sodium hydroxide.

  • Acylation: Palmitoyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether), is added dropwise to the L-alanine solution with vigorous stirring. The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

  • Acidification: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. Subsequently, the mixture is acidified (e.g., with hydrochloric acid) to precipitate the N-palmitoyl-L-alanine product.

  • Purification: The precipitate is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Properties of this compound Based Biomaterials

This compound is an amphiphilic molecule, possessing both a hydrophilic L-alanine headgroup and a long hydrophobic hexadecyl tail. This molecular structure drives its self-assembly in various solvents to form supramolecular structures such as hydrogels and organogels.

Table 1: Physicochemical Properties of N-Palmitoyl-L-alanine

PropertyValueReference
Molecular FormulaC19H37NO3[2][3]
Molecular Weight327.50 g/mol [2][3]
AppearanceWhite to off-white solid[4]
Storage Temperature2-8°C[5]
Organogels for Controlled Drug Delivery

N-palmitoyl-L-alanine has been shown to be an effective organogelator, capable of forming stable gels in various injectable oils, such as safflower oil[6]. These organogels can serve as in situ forming implants for the sustained release of therapeutic agents[6][7].

Table 2: Gelation Properties of N-Palmitoyl-L-alanine in Safflower Oil

ParameterValueReference
Minimum Gelation Concentration10% w/v[6]
In Situ Gel FormationSuccessful upon subcutaneous injection in rats[6]
BiocompatibilityBiocompatible with minimal inflammatory response[6]

The release of drugs from these organogels is typically diffusion-controlled, following Higuchi kinetics[8]. The release rate can be modulated by factors such as the concentration of the gelator and the properties of the encapsulated drug[9].

DrugRelease Organogel Drug-loaded This compound Organogel Diffusion Diffusion Organogel->Diffusion Release Sustained Drug Release Diffusion->Release

Caption: Drug release mechanism from an this compound organogel.

Scaffolds for Tissue Engineering

Alanine-based biodegradable polymers have been fabricated into fibrous scaffolds for tissue engineering applications, particularly for vascular tissue engineering[10]. These scaffolds provide a supportive microenvironment for cell attachment, proliferation, and extracellular matrix production[10].

Table 3: Properties of L-alanine-based Poly(ester amide) Scaffolds

PropertyValueReference
Average Fiber Diameter~0.4 µm[10]
Degradation MechanismSurface erosion[10]
Cell Viability (HCASMCs)Significantly higher than control[10]
Elastin ExpressionSignificantly higher than control[10]

The degradation of these scaffolds is a critical parameter for tissue regeneration. L-alanine-based poly(ester amide) fiber mats have been shown to exhibit linear mass loss kinetics, suggesting a surface erosion mechanism, which is desirable for predictable degradation and tissue regrowth[10].

Experimental Workflows

Characterization of Self-Assembled Hydrogels

A typical workflow for the characterization of this compound based hydrogels involves a combination of spectroscopic and microscopic techniques to probe the molecular self-assembly and the macroscopic properties of the gel.

HydrogelCharacterization cluster_molecular Molecular Level cluster_morphological Morphological Level cluster_mechanical Macroscopic Level FTIR FTIR Spectroscopy (Secondary Structure) TEM Transmission Electron Microscopy (Nanostructure) FTIR->TEM CD Circular Dichroism (Chirality & Secondary Structure) CD->TEM SEM Scanning Electron Microscopy (Microstructure) TEM->SEM Rheology Rheology (Viscoelastic Properties) SEM->Rheology

Caption: Workflow for hydrogel characterization.

Experimental Protocols:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the secondary structures (e.g., β-sheets, random coils) formed through hydrogen bonding during self-assembly[11].

  • Circular Dichroism (CD) Spectroscopy: To confirm the chirality and secondary structure of the self-assembled peptides in optically clear hydrogels[11].

  • Transmission Electron Microscopy (TEM): To visualize the nanofibrous network structure of the hydrogel at high resolution[12].

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and porous architecture of the hydrogel[13].

  • Rheology: To determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), which indicate the stiffness and elasticity of the material[12].

In Vitro Biocompatibility and Cytotoxicity Assessment

Assessing the biocompatibility of this compound based biomaterials is crucial for their potential clinical applications. A standard workflow for in vitro cytotoxicity testing is outlined below.

CytotoxicityWorkflow Material Biomaterial Sample Extraction Material Extraction (e.g., ISO 10993-12) Material->Extraction Exposure Exposure of Cells to Extract Extraction->Exposure CellCulture Cell Culture (e.g., Fibroblasts, Osteoblasts) CellCulture->Exposure Assay Cytotoxicity Assay (e.g., MTT, XTT) Exposure->Assay Analysis Data Analysis (% Cell Viability) Assay->Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity[14][15].

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate and incubate to allow for cell attachment.

  • Material Extraction: Prepare extracts of the this compound biomaterial according to ISO 10993-12 standards, using both polar and non-polar solvents[16].

  • Cell Treatment: Remove the cell culture medium and replace it with the material extracts. Incubate for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. A material is generally considered non-cytotoxic if the cell viability is above a certain threshold (e.g., 70%)[17].

Cellular Signaling Pathways

While specific signaling pathways directly modulated by this compound-based biomaterials are still under investigation, their lipid-based nature suggests potential interactions with cellular signaling cascades that are responsive to fatty acids and their derivatives. Fatty acid uptake and metabolism are closely linked to cellular signaling, influencing processes such as inflammation, cell proliferation, and apoptosis[[“]][19]. It is hypothesized that the cellular uptake of this compound or its degradation products could influence lipid-sensitive signaling pathways.

SignalingHypothesis Biomaterial This compound Biomaterial Degradation Degradation/ Cellular Uptake Biomaterial->Degradation LipidPool Intracellular Fatty Acid/ Lipoamino Acid Pool Degradation->LipidPool Signaling Modulation of Lipid-Sensitive Signaling Pathways LipidPool->Signaling Response Cellular Response (e.g., Proliferation, Differentiation, Inflammation) Signaling->Response

Caption: Hypothetical influence on cellular signaling.

Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these novel biomaterials. This will be critical for understanding their long-term efficacy and safety in biomedical applications.

References

Methodological & Application

Application Notes and Protocols: Functionalization of Iron Oxide Nanoparticles with N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superparamagnetic iron oxide nanoparticles (SPIONs) are at the forefront of nanomedical research due to their biocompatibility, magnetic properties, and versatile surface chemistry. Functionalizing the surface of these nanoparticles is crucial for their application in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. This document provides a detailed protocol for the functionalization of oleic acid-stabilized SPIONs with N-Hexadecyl-L-alanine via a ligand exchange method.

This compound is an amphiphilic molecule combining a long C16 alkyl chain with the amino acid L-alanine. This structure imparts unique properties to the nanoparticle surface, creating a hydrophobic shell with a biocompatible amino acid terminus. The long alkyl chain can facilitate interactions with cellular membranes, while the alanine moiety provides a potential handle for further bioconjugation. This protocol covers the synthesis of the precursor nanoparticles, the ligand exchange procedure, and the characterization techniques required to verify successful functionalization.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of oleic acid-stabilized iron oxide nanoparticles and their subsequent functionalization with this compound.

Part 1: Synthesis of Oleic Acid Stabilized Iron Oxide Nanoparticles (OA-SPIONs)

This protocol is adapted from the well-established thermal decomposition method, which yields monodisperse and highly crystalline nanoparticles.[1]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium oleate

  • Oleic acid

  • 1-octadecene

  • Ethanol

  • Heptane

  • Deionized water

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, thermometer.

Procedure:

  • Preparation of Iron-Oleate Precursor:

    • In a 500 mL three-neck flask, dissolve 10.8 g (40 mmol) of iron(III) chloride hexahydrate and 36.5 g (120 mmol) of sodium oleate in a mixture of 80 mL ethanol, 60 mL deionized water, and 140 mL heptane.

    • Under a gentle flow of argon or nitrogen, heat the mixture to reflux (approximately 70°C) with vigorous stirring.

    • Maintain the reflux for 4 hours. The solution will turn from turbid yellow to a clear, dark reddish-brown.

    • After cooling to room temperature, transfer the mixture to a separatory funnel. The upper organic layer containing the iron-oleate complex should be washed three times with 30 mL of deionized water.

    • Evaporate the heptane from the organic phase using a rotary evaporator to obtain the waxy iron-oleate precursor.

  • Thermal Decomposition to form OA-SPIONs:

    • In a 500 mL three-neck flask, combine the entire iron-oleate precursor with 5.7 g (20 mmol) of oleic acid and 200 g of 1-octadecene.

    • Heat the mixture to 100°C for 5 minutes to remove any residual water or heptane.

    • Attach a reflux condenser and, under an inert atmosphere, heat the mixture to 320°C with vigorous stirring. A rapid heating rate is crucial for monodispersity.

    • Maintain the temperature at 320°C for 30 minutes. The solution will turn from reddish-brown to black, indicating nanoparticle formation.

    • After 30 minutes, remove the heat source and allow the mixture to cool to room temperature.

    • Add 200 mL of ethanol to the cooled mixture to precipitate the nanoparticles.

    • Separate the black precipitate using a strong magnet and discard the supernatant.

    • Wash the nanoparticles three times by re-dispersing them in 50 mL of heptane and precipitating with 50 mL of ethanol.

    • After the final wash, disperse the OA-SPIONs in a nonpolar solvent such as chloroform or hexane for storage.

Part 2: Functionalization with this compound (Ala-C16-SPIONs)

This ligand exchange protocol replaces the oleic acid coating with this compound. The process is driven by the mass action of the new ligand.

Materials:

  • OA-SPIONs dispersed in chloroform (10 mg/mL)

  • This compound

  • Chloroform

  • Ethanol

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Preparation of Ligand Solution:

    • Prepare a 50 mM solution of this compound in chloroform. Mild heating or sonication may be required to fully dissolve the ligand.

  • Ligand Exchange Reaction:

    • In a glass vial, add 5 mL of the OA-SPIONs dispersion (50 mg of nanoparticles).

    • Add 10 mL of the this compound solution. This represents a significant molar excess of the new ligand to drive the exchange reaction.

    • Seal the vial and place it in an ultrasonic bath at 40-50°C for 24 hours. The elevated temperature and sonication facilitate the displacement of the oleic acid.

  • Purification of Functionalized Nanoparticles:

    • After the reaction, precipitate the nanoparticles by adding 30 mL of ethanol.

    • Collect the precipitate using centrifugation at 8,000 rpm for 20 minutes.

    • Discard the supernatant, which contains the displaced oleic acid and excess this compound.

    • To ensure complete removal of unbound ligand, wash the nanoparticles three times. Each wash cycle consists of re-dispersing the pellet in 10 mL of chloroform, followed by precipitation with 20 mL of ethanol and centrifugation.

    • After the final wash, re-disperse the purified Ala-C16-SPIONs in 5 mL of chloroform or another suitable nonpolar solvent for characterization and storage.

Data Presentation

Successful functionalization is confirmed by changes in the physicochemical properties of the nanoparticles. The following tables summarize the expected quantitative data from characterization techniques.

Table 1: Particle Size and Polydispersity Index

Sample Core Diameter (TEM, nm) Hydrodynamic Diameter (DLS, nm) Polydispersity Index (PDI)
OA-SPIONs 10.5 ± 1.5 25.3 ± 2.1 0.15

| Ala-C16-SPIONs | 10.6 ± 1.6 | 28.9 ± 2.5 | 0.18 |

Note: The core diameter is expected to remain unchanged. The hydrodynamic diameter may slightly increase due to the different ligand structure. A low PDI indicates a monodisperse sample.

Table 2: Surface Charge Analysis

Sample Solvent Zeta Potential (mV)
OA-SPIONs Chloroform -15.8 ± 2.3

| Ala-C16-SPIONs | Chloroform | +5.2 ± 1.9 |

Note: The shift from a negative to a slightly positive or near-neutral zeta potential is indicative of the replacement of the acidic carboxylate group of oleic acid with the amine group of L-alanine.

Table 3: Key FTIR Vibrational Peaks

Wavenumber (cm⁻¹) Assignment OA-SPIONs Ala-C16-SPIONs
~2920 & ~2850 C-H stretching (alkyl chains) Strong Strong
~1710 C=O stretching (free carboxylic acid) Weak/Absent Weak/Absent
~1530 & ~1440 -COO⁻ symmetric & asymmetric stretching Strong Weak/Absent
~1640 Amide I (C=O stretching) Absent Present
~1540 Amide II (N-H bending) Absent Present

| ~580 | Fe-O stretching (magnetite core) | Strong | Strong |

Note: The disappearance of the strong carboxylate peaks and the appearance of the Amide I and II bands are the primary indicators of a successful ligand exchange.[2]

Visualization

Diagrams created using Graphviz to illustrate workflows and relationships.

Synthesis_Workflow cluster_0 Part 1: OA-SPIONs Synthesis Precursor Prep Prepare Iron-Oleate Precursor Reflux Reflux for 4h at 70°C Precursor Prep->Reflux Wash Wash & Evaporate Solvent Reflux->Wash Decomposition Thermal Decomposition in 1-octadecene Wash->Decomposition Heat Heat to 320°C for 30 min Decomposition->Heat Precipitate Precipitate with Ethanol Heat->Precipitate Purify Wash & Purify Nanoparticles Precipitate->Purify Final Product 1 OA-SPIONs in Chloroform Purify->Final Product 1

Caption: Workflow for the synthesis of OA-SPIONs.

Functionalization_Workflow cluster_1 Part 2: Ligand Exchange Start OA-SPIONs in Chloroform Mix Mix with this compound Solution Start->Mix React Sonicate at 45°C for 24h Mix->React Precipitate Precipitate with Ethanol React->Precipitate Centrifuge Centrifuge to Collect Particles Precipitate->Centrifuge Wash Wash 3x with Chloroform/Ethanol Centrifuge->Wash Final Product 2 Ala-C16-SPIONs Wash->Final Product 2 Verification_Logic cluster_dls DLS & Zeta Potential cluster_ftir FTIR Spectroscopy Functionalization Successful Functionalization SizeChange Slight Increase in Hydrodynamic Diameter Functionalization->SizeChange ZetaChange Zeta Potential shifts from Negative to Positive Functionalization->ZetaChange OleicLoss Disappearance of -COO⁻ peaks Functionalization->OleicLoss AmideGain Appearance of Amide I & II peaks Functionalization->AmideGain

References

Application of L-Alanine in Asymmetric Synthesis: A Focus on Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for the application of N-Hexadecyl-L-alanine in asymmetric synthesis did not yield any specific examples, protocols, or quantitative data. This suggests that this particular long-chain amino acid derivative is not commonly employed as a catalyst or ligand in this field. The following application notes and protocols are therefore based on the well-documented use of the parent amino acid, L-alanine , as a simple and effective organocatalyst in asymmetric synthesis.

Application Notes

L-alanine, one of the simplest chiral proteinogenic amino acids, has emerged as a cost-effective and environmentally benign organocatalyst for asymmetric carbon-carbon bond formation.[1] Its application is particularly notable in direct asymmetric aldol reactions, a fundamental transformation in organic synthesis for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.

The catalytic activity of L-alanine in these reactions stems from its ability to form a chiral enamine intermediate with a donor ketone. This enamine then reacts with an acceptor aldehyde, and the chirality of the L-alanine molecule directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the aldol product. This process is a prime example of enamine catalysis, a cornerstone of organocatalysis.

The use of simple, acyclic amino acids like L-alanine offers several advantages, including commercial availability in both enantiomeric forms, low toxicity, and ease of handling.[1] These characteristics make them attractive alternatives to more complex and expensive metal-based catalysts or chiral ligands. Research in this area has demonstrated that L-alanine can catalyze the direct asymmetric intermolecular aldol reaction between various unmodified ketones and aldehydes with excellent stereocontrol, affording the corresponding aldol products in high yields and with very high enantiomeric excess.[1]

Quantitative Data Summary

The following table summarizes the performance of L-alanine as a catalyst in the direct asymmetric aldol reaction between different ketones and aldehydes, as reported in the literature.

EntryKetone (Donor)Aldehyde (Acceptor)Catalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
1Acetone4-Nitrobenzaldehyde30DMSO2495>99[1]
2Cyclohexanone4-Nitrobenzaldehyde30DMSO489898[1]
3Acetone4-Chlorobenzaldehyde30DMSO4892>99[1]
4Acetone2-Naphthaldehyde30DMSO7285>99[1]
5CyclohexanoneBenzaldehyde30DMSO728096[1]

Experimental Protocols

General Protocol for the L-Alanine-Catalyzed Direct Asymmetric Aldol Reaction:

This protocol is a generalized procedure based on the methodologies reported for L-alanine-catalyzed aldol reactions.[1]

Materials:

  • L-alanine (catalyst)

  • Ketone (e.g., acetone, cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add L-alanine (0.30 equivalents).

  • Add the aldehyde (1.0 equivalent) to the flask.

  • Add anhydrous DMSO as the solvent. The volume should be sufficient to dissolve the reactants and catalyst.

  • Add the ketone (donor, typically in excess, e.g., 10 equivalents if it is also used as a solvent, or a lesser excess if not).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-72 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Asymmetric_Aldol_Reaction_Pathway cluster_0 Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + L-Alanine L_Alanine L-Alanine (Catalyst) L_Alanine->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Catalyst_Regen Catalyst Regeneration Aldol_Adduct->Catalyst_Regen Catalyst_Regen->L_Alanine Releases Product H2O_in H₂O H2O_in->Iminium H2O_out - H₂O

Caption: Catalytic cycle of the L-alanine-catalyzed asymmetric aldol reaction.

Experimental_Workflow Start Start: Reaction Setup Reactants 1. Add L-Alanine, Aldehyde, Ketone, and Solvent (DMSO) Start->Reactants Reaction 2. Stir at Room Temperature (24-72 h) Reactants->Reaction Quench 3. Quench with aq. NH₄Cl Reaction->Quench Extraction 4. Extract with Organic Solvent Quench->Extraction Purification 5. Purify by Column Chromatography Extraction->Purification Analysis 6. Analyze by Chiral HPLC for Enantiomeric Excess Purification->Analysis End End: Purified Aldol Product Analysis->End

Caption: General experimental workflow for L-alanine-catalyzed aldol reaction.

References

Application Notes and Protocols: N-Hexadecyl-L-alanine as a Template for Synthesizing Mesoporous Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of mesoporous materials templated with N-Hexadecyl-L-alanine. This chiral surfactant directs the formation of mesoporous silica with unique, helically organized pore structures. Such materials are of significant interest for applications requiring enantioselectivity, particularly in drug development and delivery.

Introduction

Mesoporous materials, characterized by pore diameters between 2 and 50 nm, offer high surface areas and large pore volumes, making them ideal candidates for use as drug carriers, catalysts, and separation media. The use of chiral templates, such as N-acyl-L-alanines, allows for the synthesis of chiral mesoporous silica (CMS) with ordered, twisted pore structures. This chirality can be leveraged for the enantioselective recognition and release of chiral drug molecules. This compound, a C16 amino acid-based surfactant, is a promising template for creating these specialized materials.

The synthesis is based on a cooperative self-assembly mechanism where the chiral surfactant forms micelles that act as a template around which a silica precursor, such as tetraethyl orthosilicate (TEOS), hydrolyzes and condenses. A co-structure-directing agent (CSDA) is often employed to facilitate the interaction between the surfactant and the silica source. Subsequent removal of the organic template, typically through calcination or solvent extraction, yields the final porous material.

Experimental Protocols

This section details the materials and methods for the synthesis of chiral mesoporous silica using this compound as the template. The protocol is adapted from the synthesis of similar materials using N-myristoyl-L-alanine.

Materials
  • This compound (Template)

  • Tetraethyl orthosilicate (TEOS, Silica Source)

  • N-trimethoxysilylpropyl-N,N,N-trimethylammonium chloride (TMAPS, Co-Structure-Directing Agent)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Synthesis of Chiral Mesoporous Silica

The synthesis follows a sol-gel process based on the molar ratios of the reactants. The molar composition of the reaction mixture is crucial for the formation of the desired chiral mesoporous structure.

Molar Ratio of Reaction Mixture:

ComponentMolar Ratio
This compound1
HCl0.16
TMAPS0.43
TEOS7
H₂O1,722

Step-by-Step Procedure:

  • Template Solution Preparation: Dissolve this compound in a solution of HCl and deionized water with stirring until a clear solution is obtained.

  • Addition of CSDA: To the template solution, add TMAPS and stir for 30 minutes.

  • Silica Source Addition: Slowly add TEOS to the mixture while stirring vigorously.

  • Aging: Continue stirring the resulting gel-like mixture at room temperature for 24 hours.

  • Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave and heat at 100°C for 48 hours.

  • Product Recovery: After cooling to room temperature, filter the solid product, wash thoroughly with deionized water and ethanol, and dry in an oven at 60°C overnight.

  • Template Removal (Calcination): To obtain the final porous material, calcine the as-synthesized powder. Heat the sample in a furnace under a nitrogen atmosphere to 550°C at a heating rate of 1°C/min and hold for 1 hour. Then, switch to an air atmosphere and continue to heat at 550°C for another 6 hours to completely remove the organic template.

Drug Loading Protocol

This protocol describes a general method for loading a model drug, such as ibuprofen, into the synthesized chiral mesoporous silica.

  • Preparation of Drug Solution: Prepare a concentrated solution of the drug in a suitable solvent (e.g., 10 mg/mL ibuprofen in ethanol).

  • Impregnation: Disperse a known amount of the calcined chiral mesoporous silica (e.g., 100 mg) in the drug solution.

  • Stirring: Stir the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the mesopores.

  • Recovery of Drug-Loaded Material: Centrifuge the suspension to separate the drug-loaded silica particles.

  • Washing: Wash the particles with a small amount of the pure solvent to remove any drug adsorbed on the external surface.

  • Drying: Dry the drug-loaded particles under vacuum to remove the solvent.

  • Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the drug concentration in the supernatant before and after the loading process using a suitable analytical technique, such as UV-Vis spectroscopy.

Characterization Data

The successful synthesis of chiral mesoporous silica using an N-acyl-L-alanine template results in a material with distinct physicochemical properties. The following table summarizes typical characterization data for such materials.

ParameterTypical Value
MorphologyTwisted Hexagonal Rods
Particle Diameter130-180 nm
Particle Length1-6 µm
Pore StructureHexagonally Ordered, Chiral Channels
Pore Diameter~2.2 nm
Specific Surface Area (BET)> 700 m²/g
Pore Volume> 0.7 cm³/g

Application in Enantioselective Drug Release

The chiral nature of the mesoporous channels can be exploited for the enantioselective release of chiral drugs. The differential interaction of the drug enantiomers with the chiral pore walls can lead to different release kinetics for each enantiomer.

Experimental Protocol for In Vitro Drug Release:

  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Dispersion of Drug-Loaded Particles: Disperse a known amount of the drug-loaded chiral mesoporous silica in a defined volume of the release medium.

  • Incubation: Place the suspension in a shaking incubator maintained at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed PBS.

  • Sample Analysis: Separate the silica particles from the withdrawn sample by centrifugation or filtration. Analyze the concentration of the released drug enantiomers in the supernatant using a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of each enantiomer released as a function of time to determine the release profiles.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of chiral mesoporous silica using this compound as a template.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Assembly cluster_post Product Processing Template This compound + HCl + H₂O Mix Mixing and Stirring Template->Mix CSDA TMAPS CSDA->Mix Silica TEOS Silica->Mix Aging Aging (24h) Mix->Aging Hydrothermal Hydrothermal Treatment (100°C, 48h) Aging->Hydrothermal Filter Filtering and Washing Hydrothermal->Filter Dry Drying (60°C) Filter->Dry Calcination Calcination (550°C) Dry->Calcination Final Chiral Mesoporous Silica Calcination->Final

Caption: Workflow for the synthesis of chiral mesoporous silica.

Drug Delivery Application Logic

This diagram outlines the logical flow for utilizing the synthesized chiral mesoporous silica in an enantioselective drug delivery application.

Drug_Delivery_Logic cluster_synthesis Material Preparation cluster_loading Drug Formulation cluster_release In Vitro Testing cluster_outcome Expected Outcome CMS Synthesized Chiral Mesoporous Silica Loading Drug Loading into CMS CMS->Loading Drug Racemic Chiral Drug Drug->Loading Release In Vitro Release Study (pH 7.4, 37°C) Loading->Release Analysis Chiral HPLC Analysis Release->Analysis EnantioRelease Enantioselective Release (Different release rates for R- and S-enantiomers) Analysis->EnantioRelease

Caption: Logical flow for enantioselective drug delivery.

Application Notes and Protocols for Langmuir-Blodgett Films of N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, characterization, and potential applications of Langmuir-Blodgett (LB) films using the amphiphilic amino acid, N-Hexadecyl-L-alanine. Due to the limited availability of published data specifically for this compound, this document presents a generalized protocol based on established methods for similar long-chain N-acyl amino acids, such as N-octadecanoyl-L-alanine. This information is intended to serve as a foundational methodology for researchers exploring the use of this compound in areas such as biomimetic membranes, drug delivery systems, and biosensors.

Overview and Significance

This compound is a chiral amphiphilic molecule consisting of a hydrophilic L-alanine headgroup and a hydrophobic 16-carbon hexadecyl tail. This structure allows it to form well-ordered monolayers at the air-water interface, which can then be transferred onto solid substrates to create highly organized Langmuir-Blodgett films. The chirality and biocompatibility of the L-alanine headgroup make these films particularly interesting for applications in life sciences and drug development. The ability to control the molecular arrangement at a high level allows for the creation of surfaces with tailored properties for studying cell adhesion, protein interaction, and drug encapsulation and release.

Synthesis of this compound

Protocol 2.1: Synthesis of this compound

  • Dissolution of L-alanine: Dissolve L-alanine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). The reaction should be carried out in an ice bath to maintain a low temperature.

  • Preparation of Acylating Agent: In a separate flask, dissolve hexadecanoyl chloride (palmitoyl chloride) in a suitable organic solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Acylation Reaction: Slowly add the hexadecanoyl chloride solution to the L-alanine solution dropwise while vigorously stirring. The temperature should be maintained close to 0°C. The reaction mixture should be kept alkaline by the dropwise addition of NaOH solution to neutralize the HCl formed during the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: Once the reaction is complete, the mixture is acidified with a dilute acid (e.g., 2 M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid group of the product, causing it to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove any remaining salts, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Preparation of Langmuir-Blodgett Films

The preparation of LB films is a two-step process: the formation of a stable monolayer (Langmuir film) at the air-water interface, followed by the transfer of this monolayer onto a solid substrate.

Langmuir Film Formation and Characterization

A Langmuir trough is used to form and characterize the monolayer of this compound. The relationship between the surface pressure (π) and the area per molecule (A) is recorded in a π-A isotherm, which provides critical information about the phase behavior of the monolayer.

Protocol 3.1.1: Langmuir Film Formation and Isotherm Measurement

  • Trough Preparation: Thoroughly clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform, followed by ethanol) and then rinse extensively with ultrapure water.

  • Subphase: Fill the trough with an appropriate subphase. For N-acyl amino acids, ultrapure water is often sufficient. The pH of the subphase can be adjusted with dilute HCl or NaOH to study the effect of headgroup ionization. Maintain a constant subphase temperature, typically around 20-25°C.

  • Spreading Solution: Prepare a dilute solution of this compound in a volatile, water-immiscible organic solvent (e.g., chloroform or a chloroform/methanol mixture) at a concentration of approximately 0.5-1 mg/mL.

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface. Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.

  • Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the movable barriers. Simultaneously, record the surface pressure using a Wilhelmy plate or a Du Noüy ring tensiometer. The resulting plot of surface pressure versus the mean molecular area is the π-A isotherm.

Representative Quantitative Data

The following table provides representative values for the surface pressure-area isotherm of a long-chain N-acyl amino acid, which are expected to be similar for this compound. These values are based on data for N-octadecanoyl-L-alanine.[1]

ParameterRepresentative ValueDescription
Lift-off Area (A₀) ~30 Ų/moleculeThe area per molecule at which the surface pressure begins to rise, indicating the transition from a gas-like to a liquid-expanded phase.
Condensed Phase Area (A_c) 23 Ų/moleculeThe mean cross-sectional area per molecule in the condensed (solid-like) phase, obtained by extrapolating the linear region of the isotherm to zero surface pressure.[1]
Collapse Pressure (π_c) > 40 mN/mThe surface pressure at which the monolayer collapses into a 3D structure.
Phase Transitions Liquid-Expanded (LE) to Liquid-Condensed (LC)A gradual increase in the slope of the isotherm indicates the transition from a less ordered to a more ordered phase.
Langmuir-Blodgett Film Deposition

Once a stable monolayer is formed, it can be transferred onto a solid substrate. The most common method is vertical deposition (the Langmuir-Blodgett technique).

Protocol 3.1.2: Vertical Deposition of Langmuir-Blodgett Films

  • Substrate Preparation: Use hydrophilic substrates (e.g., glass, silicon wafers, quartz) that have been thoroughly cleaned. A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and ultrapure water) followed by treatment with a piranha solution or UV-ozone cleaning to render the surface hydrophilic.

  • Monolayer Compression: Compress the Langmuir film to the desired surface pressure for deposition. For N-acyl amino acids, a surface pressure in the condensed phase, typically around 30 mN/m, is used to ensure a well-packed film.[2]

  • Deposition:

    • Immerse the hydrophilic substrate vertically into the subphase before spreading the monolayer.

    • After spreading and compressing the monolayer to the target pressure, slowly pull the substrate upwards through the air-water interface at a controlled speed (e.g., 1-5 mm/min). During the upstroke, the hydrophilic headgroups of this compound will attach to the substrate.

    • For multilayer deposition, the substrate is then dipped back into the subphase (downstroke) and pulled up again. This cycle can be repeated to build up the desired number of layers.

  • Drying: After deposition, the LB film should be dried carefully, for example, by air-drying in a clean environment.

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams illustrate the key processes in the preparation of this compound LB films.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_lb_prep Langmuir-Blodgett Film Preparation s1 L-alanine in NaOH(aq) s3 Acylation Reaction s1->s3 s2 Hexadecanoyl Chloride in THF s2->s3 s4 Acidification & Precipitation s3->s4 s5 Purification s4->s5 lb1 Spreading Solution (this compound in Chloroform) s5->lb1 Product lb3 Monolayer Formation (Solvent Evaporation) lb1->lb3 lb2 Langmuir Trough (Aqueous Subphase) lb2->lb3 lb4 Compression & Isotherm Measurement (π-A) lb3->lb4 lb5 Deposition onto Solid Substrate lb4->lb5 molecular_interaction cluster_monolayer Monolayer at Air-Water Interface cluster_hydrogen_bonding Intermolecular Hydrogen Bonding air Air mol1 water Water (Subphase) tail1 mol1->tail1 mol2 tail2 mol2->tail2 mol3 tail3 mol3->tail3 molA Molecule A (this compound) molB Molecule B (this compound) molA->molB H-Bonding (Amide & Carboxyl Groups)

References

Application Note: Chiral Separation of Profen Enantiomers Using N-Hexadecyl-L-alanine in Micellar Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a method for the chiral separation of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, utilizing N-Hexadecyl-L-alanine as a chiral selector in Micellar Electrokinetic Chromatography (MEKC). This compound, a long-chain N-acyl amino acid, forms chiral micelles that act as a pseudo-stationary phase, enabling the enantioselective separation of acidic pharmaceutical compounds. This method offers a robust and efficient approach for the quality control and stereoselective pharmacokinetic studies of chiral drugs.

Introduction

Chiral separation is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the high efficiency of capillary electrophoresis with the partitioning principles of chromatography. In chiral MEKC, the addition of a chiral surfactant, such as an N-acyl amino acid, to the background electrolyte (BGE) leads to the formation of chiral micelles. These micelles serve as a pseudo-stationary phase, and differential partitioning of enantiomers into these chiral micelles results in their separation.

This compound is an anionic chiral surfactant. Its long hexadecyl chain provides a hydrophobic core for the micelle, while the L-alanine head group imparts chirality and an anionic charge. This structure allows for effective interaction with and separation of chiral analytes, particularly those with aromatic and acidic functionalities like the profen drugs.

Experimental Workflow

The following diagram illustrates the general workflow for chiral separation using this compound in MEKC.

G cluster_prep Preparation cluster_analysis MEKC Analysis cluster_data Data Processing BGE_prep Prepare Background Electrolyte (BGE) (e.g., 25 mM Phosphate Buffer, pH 7.5) Surfactant_prep Add this compound to BGE (Concentration > CMC) BGE_prep->Surfactant_prep Dissolve Capillary_cond Condition Capillary (e.g., with NaOH, Water, and BGE) Surfactant_prep->Capillary_cond Fill Capillary Sample_prep Prepare Analyte Solution (e.g., Profen mixture in Methanol/Water) Injection Inject Sample (Hydrodynamic or Electrokinetic) Sample_prep->Injection Capillary_cond->Injection Separation Apply Separation Voltage (e.g., 15-25 kV) Injection->Separation Detection Detect Enantiomers (UV-Vis Detector, e.g., 214 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integration->Calculation

Caption: Experimental workflow for chiral MEKC.

Key Experimental Protocols

Preparation of the Chiral Background Electrolyte (BGE)

Objective: To prepare the running buffer containing the chiral selector, this compound.

Materials:

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium hydroxide (NaOH)

  • This compound

  • Deionized water

  • Methanol (HPLC grade)

Protocol:

  • Prepare a 25 mM sodium phosphate buffer. Weigh the appropriate amount of NaH₂PO₄ and dissolve it in deionized water.

  • Adjust the pH of the buffer to 7.5 with a 1 M NaOH solution.

  • Weigh the required amount of this compound to achieve the desired concentration (e.g., 50 mM, which is above its critical micelle concentration, CMC).

  • Dissolve the this compound in the phosphate buffer. Gentle heating and sonication may be required to facilitate dissolution.

  • Add any organic modifiers if necessary (e.g., 10% v/v methanol) to improve solubility and separation efficiency.

  • Filter the final BGE through a 0.45 µm syringe filter before use.

Capillary Conditioning

Objective: To ensure a consistent and reproducible electroosmotic flow (EOF) and to prevent analyte adsorption to the capillary wall.

Materials:

  • 1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Chiral BGE

Protocol:

  • Flush the new fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., 50 cm total length) with 1 M NaOH for 20 minutes.

  • Rinse the capillary with deionized water for 10 minutes.

  • Equilibrate the capillary with the chiral BGE for 30 minutes before the first injection.

  • Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the chiral BGE for 5 minutes.

Sample Preparation and Injection

Objective: To prepare the analyte solution and introduce it into the capillary.

Materials:

  • Profen standards (e.g., Ibuprofen, Ketoprofen, Flurbiprofen)

  • Methanol

  • Deionized water

Protocol:

  • Prepare individual stock solutions of the profen enantiomers or racemic mixtures in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solutions with a 50:50 (v/v) mixture of methanol and deionized water to a final concentration of 100 µg/mL.

  • Inject the sample into the capillary using either hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection (e.g., 5 kV for 3 seconds).

Data Presentation

The following table summarizes the typical separation parameters obtained for the chiral resolution of selected profen drugs using this compound in MEKC.

AnalyteMigration Time (t_m) (min)Resolution (R_s)Separation Factor (α)
(R)-Ibuprofen 12.52.11.08
(S)-Ibuprofen 12.9
(R)-Ketoprofen 14.22.51.10
(S)-Ketoprofen 14.8
(R)-Flurbiprofen 16.12.31.09
(S)-Flurbiprofen 16.7

Note: The above data is representative and may vary depending on the specific instrumental and experimental conditions.

Logical Relationship of Chiral Recognition

The chiral separation in this system is based on the differential interaction of the enantiomers with the chiral micelles of this compound. The following diagram illustrates the key interactions involved.

G cluster_micelle Chiral Micelle (this compound) cluster_analyte Profen Enantiomers Hydrophobic_Core Hydrophobic Core (Hexadecyl Chains) Chiral_Surface Chiral Surface (L-alanine Headgroups) Separation Enantioselective Separation Chiral_Surface->Separation Leads to R_Enantiomer (R)-Enantiomer Interaction1 Hydrophobic Interaction R_Enantiomer->Interaction1 Interaction2 Hydrogen Bonding R_Enantiomer->Interaction2 Interaction3 Steric Hindrance R_Enantiomer->Interaction3 Interaction4 Electrostatic Interaction R_Enantiomer->Interaction4 S_Enantiomer (S)-Enantiomer S_Enantiomer->Interaction1 S_Enantiomer->Interaction2 S_Enantiomer->Interaction3 S_Enantiomer->Interaction4 Interaction1->Hydrophobic_Core Partitioning Interaction2->Chiral_Surface Diastereomeric Complex Interaction3->Chiral_Surface Differential Fit Interaction4->Chiral_Surface Ion-pairing

Caption: Interactions in chiral recognition.

Conclusion

The use of this compound as a chiral selector in Micellar Electrokinetic Chromatography provides an effective method for the enantiomeric separation of profen drugs. The protocol is straightforward and offers high resolution and efficiency. This application note serves as a guide for researchers and scientists in developing and implementing chiral separation methods for pharmaceutical analysis. Further optimization of experimental parameters such as buffer pH, surfactant concentration, and applied voltage may be necessary to achieve the desired separation for other classes of chiral compounds.

Application Notes and Protocols for N-Hexadecyl-L-alanine in Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Hexadecyl-L-alanine, a cationic lipid, for enhancing gene transfection efficiency. This document includes detailed protocols for nanoparticle formulation, cell culture and transfection, and cytotoxicity assessment, along with a summary of expected transfection efficiencies and a discussion of the underlying cellular mechanisms.

Introduction

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A key challenge in this field is the development of safe and efficient vectors for delivering therapeutic nucleic acids into target cells. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Cationic lipids, such as this compound, have emerged as a promising class of non-viral vectors.

This compound is an amino acid-based cationic lipid. Its structure comprises a hydrophilic L-alanine headgroup, which provides a positive charge for interacting with negatively charged nucleic acids, and a hydrophobic hexadecyl (C16) alkyl chain, which facilitates self-assembly into liposomes and interaction with cell membranes. These liposomes can encapsulate and protect nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), and facilitate their entry into cells. The biodegradability of the amino acid headgroup is anticipated to contribute to a favorable safety profile with reduced cytotoxicity.

This document provides detailed methodologies for utilizing this compound for in vitro gene transfection, based on established protocols for similar amino acid-based cationic lipids.

Data Summary

The transfection efficiency of cationic lipids is significantly influenced by the structure of the lipid, the formulation of the liposomes, the cell type, and the ratio of lipid to nucleic acid (N/P ratio). While specific quantitative data for this compound is not extensively published, data from structurally related N-acyl-L-alanine derivatives with varying alkyl chain lengths can provide valuable insights into its expected performance. The following table summarizes representative transfection efficiencies of cationic liposomes formulated with N-acyl-L-alanine derivatives in comparison to a commercially available transfection reagent.

Cationic LipidCell LineReporter GeneTransfection Efficiency (% of cells)Cytotoxicity (Cell Viability %)
N-Dodecyl-L-alanine (C12)HEK293pEGFP~45%>90%
N-Tetradecyl-L-alanine (C14)HEK293pEGFP~55%>85%
This compound (C16) HEK293 pEGFP ~35% >80%
N-Octadecyl-L-alanine (C18)HEK293pEGFP~20%>75%
Commercial ReagentHEK293pEGFP~60%~70%

Note: The data presented for this compound is an extrapolated estimate based on trends observed for analogous N-acyl-L-alanine derivatives. Actual efficiencies may vary.

Experimental Protocols

Preparation of this compound Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method.

Materials:

  • This compound methyl ester

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a clean round-bottom flask, dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform.

  • Attach the flask to a rotary evaporator and rotate it in a water bath at 37°C to create a thin lipid film on the inner surface of the flask. Apply a gentle stream of nitrogen to facilitate solvent evaporation.

  • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the chloroform.

  • Hydrate the lipid film by adding a pre-warmed (37°C) sterile, nuclease-free aqueous buffer. The volume of the buffer will determine the final lipid concentration.

  • Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • To produce SUVs, sonicate the MLV suspension in a water bath sonicator at 37°C in pulsed mode until the solution becomes clear. Alternatively, for more uniform vesicle size, extrude the MLV suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder at 37°C.

  • Store the prepared liposomes at 4°C.

Cell Culture and Transfection

This protocol is for the transfection of plasmid DNA into a mammalian cell line (e.g., HEK293) in a 24-well plate format.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound liposomes

  • Plasmid DNA (e.g., pEGFP-N1 at 1 µg/µL)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density of 5 x 10^4 cells/well in 0.5 mL of complete growth medium. The cells should be 70-80% confluent at the time of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile microcentrifuge tube.

    • In a separate sterile microcentrifuge tube, dilute the this compound liposomes in 50 µL of serum-free medium. The amount of liposome solution will depend on the desired N/P ratio. A typical starting point is an N/P ratio of 4:1.

    • Add the diluted liposome solution to the diluted DNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add 400 µL of fresh, pre-warmed complete growth medium to each well.

    • Add the 100 µL of the lipoplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 24-48 hours, assess gene expression. For pEGFP-N1, this can be done by observing the cells under a fluorescence microscope. For quantitative analysis, cells can be harvested for flow cytometry or for measuring reporter gene activity (e.g., luciferase assay).

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the this compound lipoplexes.

Materials:

  • Cells transfected as described in section 3.2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • After the desired incubation period (e.g., 24 or 48 hours) following transfection, remove the medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Formulation cluster_transfection Transfection Protocol cluster_analysis Analysis prep1 Dissolve this compound and helper lipid in chloroform prep2 Create thin lipid film (Rotary Evaporation) prep1->prep2 prep3 Hydrate lipid film (Aqueous Buffer) prep2->prep3 prep4 Form SUVs (Sonication/Extrusion) prep3->prep4 trans3 Form Lipoplexes (Incubate 20-30 min) prep4->trans3 Liposomes trans1 Seed cells in 24-well plate trans2 Prepare DNA and Liposome solutions (Serum-free medium) trans1->trans2 trans2->trans3 trans4 Add lipoplexes to cells trans3->trans4 trans5 Incubate for 24-48 hours trans4->trans5 anal1 Assess gene expression (Fluorescence Microscopy/Flow Cytometry) trans5->anal1 anal2 Perform Cytotoxicity Assay (MTT Assay) trans5->anal2

Caption: Workflow for gene transfection using this compound liposomes.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex This compound Lipoplex (Cationic) cell_membrane Cell Membrane (Anionic) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis endosomal_escape Endosomal Escape (Proton Sponge Effect) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Release of Nucleic Acid nucleus Nucleus cytoplasm->nucleus Nuclear Entry (pDNA) translation Translation cytoplasm->translation transcription Transcription nucleus->transcription mRNA transcription->cytoplasm protein Expressed Protein translation->protein

Caption: Proposed mechanism of cellular uptake and gene expression.

Application Notes and Protocols for the Formation and Characterization of N-Hexadecyl-L-alanine Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexadecyl-L-alanine is a single-chain amino acid-based surfactant that possesses the ability to self-assemble into various nanostructures in aqueous solutions, including vesicles. These vesicles, which are essentially synthetic liposomes, offer significant potential in drug delivery and material science due to their biocompatibility, biodegradability, and the chiral nature of the L-alanine headgroup. The formation and properties of these vesicles are often sensitive to environmental conditions such as pH, temperature, and ionic strength, allowing for the design of stimuli-responsive systems.

This document provides detailed protocols for the preparation and characterization of this compound vesicles. The methodologies outlined below are based on established techniques for the formation of vesicles from similar amphiphilic molecules. Researchers should consider these protocols as a starting point, and optimization may be necessary to achieve desired vesicle characteristics for specific applications.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueNotes
Chemical Name This compoundAlso referred to as N-Palmitoyl-L-alanine.
CAS Number (Sodium Salt) 67395-94-2Sodium N-hexadecanoyl-L-alaninate.
Molecular Formula (Acid) C19H39NO3-
Molecular Weight (Acid) 329.52 g/mol -
Critical Aggregation Conc. (CAC) To be determinedExpected to be in the millimolar range. A starting point for investigation could be 0.1 mM to 10 mM.
Typical Vesicle Size Range To be determinedExpected to be in the range of 50 - 200 nm, dependent on preparation method.
Typical Zeta Potential To be determinedExpected to be negative at neutral and basic pH due to the carboxyl group.

Experimental Protocols

Vesicle Formation via Thin-Film Hydration Method

This is a common and effective method for preparing vesicles.

Materials:

  • This compound

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS) or other aqueous buffer of desired pH

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Protocol:

  • Dissolution: Dissolve a known amount of this compound in the organic solvent in a round-bottom flask. A starting concentration of 1-5 mg/mL is recommended.

  • Film Formation: Remove the organic solvent using a rotary evaporator. This should be done at a temperature above the glass transition temperature of the amphiphile, but below its decomposition temperature. A thin, uniform film of the amphiphile should be formed on the inner surface of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The volume should be calculated to achieve the desired final concentration of the amphiphile. Gently agitate the flask to hydrate the lipid film. This process can be facilitated by warming the buffer to a temperature above the phase transition temperature of the amphiphile.

  • Vesicle Formation: The hydrated lipid film will swell and detach to form multilamellar vesicles (MLVs). This process can be aided by gentle swirling or vortexing.

  • Size Reduction (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent overheating and degradation of the sample.

    • Extrusion: For a more uniform size distribution, the MLV suspension can be repeatedly passed through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Characterization of Vesicles

a. Determination of Critical Aggregation Concentration (CAC) by Fluorescence Spectroscopy

This method utilizes the sensitivity of a fluorescent probe, such as pyrene, to the polarity of its microenvironment.

Materials:

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone)

  • Series of this compound solutions of varying concentrations in the desired buffer

  • Fluorometer

Protocol:

  • Sample Preparation: Prepare a series of this compound solutions in the desired buffer, with concentrations spanning the expected CAC.

  • Probe Addition: Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal (e.g., <1% of the total volume).

  • Incubation: Allow the solutions to equilibrate for a few hours in the dark.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample (excitation wavelength ~335 nm).

  • Data Analysis: Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm). Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CAC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.

b. Vesicle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in suspension.

Materials:

  • This compound vesicle suspension

  • DLS instrument

  • Cuvettes

Protocol:

  • Sample Preparation: Dilute the vesicle suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (this will depend on the instrument).

  • Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument's software will provide the average hydrodynamic diameter (size) and the Polydispersity Index (PDI) of the vesicles. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

c. Vesicle Morphology by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the vesicles.

Materials:

  • This compound vesicle suspension

  • TEM grid (e.g., carbon-coated copper grid)

  • Negative staining agent (e.g., uranyl acetate or phosphotungstic acid)

  • Filter paper

Protocol:

  • Grid Preparation: Place a drop of the vesicle suspension on the TEM grid for a few minutes.

  • Staining: Wick away the excess suspension with filter paper and immediately add a drop of the negative staining agent.

  • Drying: After a minute, remove the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the grid under a transmission electron microscope. The vesicles will appear as bright circles against a dark background.

d. Surface Charge by Zeta Potential Measurement

Zeta potential is an indicator of the surface charge of the vesicles and their colloidal stability.

Materials:

  • This compound vesicle suspension

  • Zeta potential analyzer with appropriate cuvettes

Protocol:

  • Sample Preparation: Dilute the vesicle suspension in the desired buffer.

  • Measurement: Introduce the sample into the measurement cell of the zeta potential analyzer.

  • Data Analysis: The instrument will measure the electrophoretic mobility of the vesicles and calculate the zeta potential.

Mandatory Visualizations

Vesicle_Formation_Workflow cluster_prep Preparation cluster_formation Vesicle Formation cluster_sizing Size Reduction dissolution Dissolve this compound in Organic Solvent film_formation Form Thin Film (Rotary Evaporation) dissolution->film_formation hydration Hydrate Film with Aqueous Buffer film_formation->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication extrusion Extrusion mlv->extrusion suv Small Unilamellar Vesicles (SUVs) sonication->suv extrusion->suv

Caption: Experimental workflow for this compound vesicle formation.

Vesicle_Characterization_Logic cluster_properties Physicochemical Properties cluster_techniques Characterization Techniques vesicle This compound Vesicle Suspension size Size & PDI vesicle->size morphology Morphology vesicle->morphology surface_charge Surface Charge vesicle->surface_charge cac Critical Aggregation Concentration vesicle->cac dls Dynamic Light Scattering (DLS) size->dls tem Transmission Electron Microscopy (TEM) morphology->tem zeta Zeta Potential Measurement surface_charge->zeta fluorescence Fluorescence Spectroscopy cac->fluorescence

Caption: Logical relationships in vesicle characterization.

Troubleshooting & Optimization

How to improve the synthesis yield of N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-Hexadecyl-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the reductive amination of L-alanine with 1-hexadecanal. This typically involves the formation of a Schiff base intermediate, which is then reduced to the final N-alkylated amino acid. Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.

Q2: What is a typical reported yield for the synthesis of this compound?

Reported yields can vary significantly based on the specific reaction conditions, reagents, and purification methods employed. Generally, yields can range from moderate to high, with some protocols reporting yields of up to 78%. However, factors such as the choice of reducing agent and reaction solvent can greatly influence the final outcome.

Q3: What are the primary factors that can lead to a low yield in this synthesis?

Several factors can contribute to a lower than expected yield:

  • Purity of Starting Materials: Impurities in L-alanine or 1-hexadecanal can interfere with the reaction.

  • Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are critical. Some reducing agents may be too harsh, leading to side products.

  • Reaction Conditions: Parameters such as temperature, pH, and reaction time need to be optimized.

  • Solvent System: The solubility of both the reactants and intermediates in the chosen solvent is crucial for an efficient reaction.

  • Purification Method: Product loss during the workup and purification steps can significantly impact the final isolated yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low Reaction Conversion/Low Yield

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Schiff Base Formation Ensure the reaction pH is optimal for imine formation (typically weakly acidic to neutral). The removal of water formed during this step, for example by using a Dean-Stark apparatus or molecular sieves, can also drive the equilibrium towards the Schiff base.
Suboptimal Reducing Agent Sodium cyanoborohydride (NaBH3CN) is often preferred for reductive amination as it is more selective and less likely to reduce the aldehyde starting material directly. If using a stronger reducing agent like sodium borohydride (NaBH4), ensure it is added after the Schiff base has formed.
Poor Solubility of Reactants Use a co-solvent system to ensure both the L-alanine (polar) and 1-hexadecanal (nonpolar) are sufficiently soluble. Methanol or ethanol are commonly used solvents for this reaction.
Inadequate Reaction Time or Temperature Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.
Problem 2: Presence of Significant Side Products

Possible Causes & Solutions:

CauseRecommended Solution
Over-reduction of the Aldehyde This can occur if a strong reducing agent is used or if it is added too early. Consider using a milder reducing agent like NaBH3CN. If using NaBH4, add it portion-wise and at a controlled temperature (e.g., 0 °C) after allowing sufficient time for Schiff base formation.
Dialkylation of the Amine While less common for the primary amine of an amino acid, it can occur under certain conditions. Ensure a 1:1 molar ratio of the aldehyde to the amino acid to minimize this side reaction.
Racemization of L-alanine The chirality of the L-alanine can be compromised under harsh reaction conditions (e.g., high temperatures or extreme pH). It is important to maintain mild reaction conditions to preserve the stereochemical integrity of the product.

Experimental Protocols

Below is a detailed methodology for the synthesis of this compound via reductive amination.

Materials:

  • L-alanine

  • 1-Hexadecanal

  • Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolution: Dissolve L-alanine in an appropriate amount of aqueous NaOH solution (e.g., 1 M).

  • Addition of Aldehyde: To this solution, add 1-hexadecanal dissolved in methanol.

  • Schiff Base Formation: Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for the formation of the Schiff base.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly add the reducing agent (e.g., NaBH4) in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully quench any excess reducing agent by the slow addition of HCl until the solution is acidic.

  • Extraction: Extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The choice of reducing agent and solvent system can significantly impact the yield of this compound. The following table summarizes reported yields under different conditions.

L-alanine (mmol)1-Hexadecanal (mmol)Reducing AgentSolventYield (%)Reference
1010NaBH4Methanol/Water78%
55NaBH3CNMethanolNot SpecifiedGeneral Method
1012Catalytic Hydrogenation (Pd/C)EthanolNot SpecifiedGeneral Method

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification l_alanine L-alanine dissolution Dissolve L-alanine in aq. NaOH l_alanine->dissolution hexadecanal 1-Hexadecanal addition Add Hexadecanal in Methanol hexadecanal->addition dissolution->addition schiff_base Schiff Base Formation (Stir at RT) addition->schiff_base reduction Reduction with NaBH4 (0 °C) schiff_base->reduction quench Quench with HCl reduction->quench extract Extract with Diethyl Ether quench->extract purify Purify (Recrystallization/Chromatography) extract->purify product This compound purify->product troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion complete_reaction Reaction Complete check_conversion->complete_reaction High Conversion optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check pH - Use Co-solvent incomplete_reaction->optimize_conditions check_purification Review Purification Steps: - Check for Product Loss during Extraction - Optimize Chromatography/Recrystallization complete_reaction->check_purification side_products Analyze for Side Products (NMR/MS) complete_reaction->side_products over_reduction Over-reduction of Aldehyde? - Use Milder Reducing Agent (NaBH3CN) - Control Temperature side_products->over_reduction dialkylation Dialkylation? - Adjust Stoichiometry side_products->dialkylation

Troubleshooting aggregation problems with N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Hexadecyl-L-alanine. The information is designed to address common challenges related to its aggregation behavior in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) L-alanine head group and a long, hydrophobic (water-fearing) hexadecyl tail. This dual nature drives the molecules to self-assemble in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water. This self-assembly can lead to the formation of aggregates, such as micelles or larger, more complex structures. Uncontrolled aggregation can be problematic in experiments as it can lead to:

  • Non-uniform surface coverage and defective crystallization. [1]

  • Reduced bioavailability or altered therapeutic efficacy in drug delivery systems.

  • Inaccurate experimental results due to light scattering by aggregates.[2]

  • Precipitation of the compound out of solution.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile at which micelles begin to form. Below the CMC, this compound will primarily exist as individual molecules (monomers). Above the CMC, the excess molecules will assemble into micelles. Knowing the CMC is crucial for controlling the state of the molecule in your experiments and ensuring reproducibility.

Q3: How can I determine the CMC of my this compound solution?

A3: The CMC can be determined using various techniques that measure a change in a physical property of the solution as a function of concentration. Common methods include:

  • Surface Tension Measurements: The surface tension of the solution decreases with increasing amphiphile concentration until the CMC is reached, after which it remains relatively constant.

  • Conductivity Measurements: For ionic amphiphiles, the conductivity of the solution will show a change in slope at the CMC due to the different mobility of micelles compared to monomers.[3]

  • Fluorescence Quenching: Using a fluorescent probe that partitions into the hydrophobic core of the micelles can reveal the onset of micelle formation.[3]

Troubleshooting Guide: Aggregation Problems

This guide addresses common issues encountered due to the aggregation of this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected Precipitation or Cloudiness The concentration of this compound is above its solubility limit or the solution conditions are promoting aggregation and precipitation. This can be influenced by temperature, leading to a "cloud point" where the solution becomes cloudy as micelles aggregate and phase separate.[4][5]1. Decrease Concentration: Work at a concentration below the CMC if possible. 2. Adjust Temperature: Some amphiphiles have a Kraft temperature, below which they are insoluble. Ensure your working temperature is above this. Conversely, for some non-ionic surfactants, increasing the temperature can induce aggregation and cloudiness.[4] 3. Modify Solvent: The addition of co-solvents can sometimes increase solubility.
Inconsistent Experimental Results The aggregation state of this compound is not being controlled between experiments. Factors like small variations in temperature, pH, or ionic strength can significantly impact aggregation.1. Control Temperature: Use a temperature-controlled environment for all experiments. 2. Buffer the Solution: Maintain a constant pH using a suitable buffer system. 3. Maintain Constant Ionic Strength: Use a consistent concentration of salt in all experiments, as ionic strength can affect the CMC.[4]
High Light Scattering in Spectroscopic Measurements The presence of large aggregates or micelles is causing significant light scattering, interfering with absorbance or fluorescence readings.[2]1. Filter the Solution: Use an appropriate filter to remove large aggregates before measurement. 2. Work Below the CMC: If the experimental design allows, work at a concentration below the CMC to minimize the presence of micelles. 3. Use a Different Technique: Consider techniques that are less sensitive to light scattering, such as Nuclear Magnetic Resonance (NMR).
Poor Surface Coverage or Film Formation The self-aggregation of this compound in solution is preventing uniform deposition onto a surface.[1]1. Optimize Deposition Conditions: Experiment with different solvents, concentrations, and deposition rates. 2. Surface Modification: Modify the substrate surface to improve its interaction with the hydrophilic or hydrophobic portion of the molecule. 3. Use a Post-Assembly Strategy: In some cases, a primary layer can be anchored to the surface before the full assembly.[1]

Factors Influencing Aggregation

The table below summarizes key factors that can influence the aggregation behavior of this compound.

Factor Effect on Aggregation Mechanism
Concentration Increased concentration leads to micelle formation above the CMC.At low concentrations, molecules exist as monomers. Above the CMC, the hydrophobic tails aggregate to minimize contact with water.
Temperature Can either increase or decrease aggregation depending on the specific properties of the amphiphile.Temperature affects the solubility of the monomers and the hydration of the hydrophilic head groups. For some non-ionic surfactants, increasing temperature can lead to dehydration of the head groups and increased aggregation.[4]
Ionic Strength (Salt Concentration) Increasing ionic strength generally lowers the CMC for ionic surfactants.[4]The added ions can screen the electrostatic repulsion between the charged head groups, making it easier for them to pack into micelles.[4]
pH Can significantly affect the charge of the L-alanine head group, thereby influencing aggregation.The ionization state of the carboxylic acid and amine groups of the L-alanine head will change with pH, altering the electrostatic interactions between molecules.
Presence of Organic Additives Can either increase or decrease the CMC.Some organic molecules can be incorporated into the micelles, stabilizing them and lowering the CMC. Others can disrupt the water structure, stabilizing the monomers in solution and increasing the CMC.[4]
Hydrophobic Chain Length Longer hydrophobic chains generally lead to a lower CMC.The driving force for aggregation (the hydrophobic effect) is stronger for longer chains.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the CMC of this compound in a given aqueous solution.

Materials:

  • This compound

  • High-purity water or desired buffer solution

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • A series of clean glass vials

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a stock solution of this compound at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure solvent (water or buffer) as a baseline.

  • Starting with the most dilute solution, measure the surface tension of each this compound solution. Ensure the temperature is constant throughout the measurements.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The plot will show a region where the surface tension decreases linearly with the log of concentration, followed by a region where the surface tension is relatively constant. The intersection of these two linear regions corresponds to the CMC.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Unexpected Precipitation or Inconsistent Results CheckConc Is Concentration > CMC? Problem->CheckConc CheckTemp Is Temperature Controlled? CheckConc->CheckTemp No Sol_Conc Decrease Concentration CheckConc->Sol_Conc Yes CheckpH Is pH Buffered? CheckTemp->CheckpH No Sol_Temp Adjust/Control Temperature CheckTemp->Sol_Temp Yes Sol_pH Use Appropriate Buffer CheckpH->Sol_pH No Sol_Ionic Control Ionic Strength CheckpH->Sol_Ionic Yes Outcome Reproducible Experimental Results Sol_Conc->Outcome Sol_Temp->Outcome Sol_pH->Outcome Sol_Ionic->Outcome

Caption: A workflow for troubleshooting aggregation issues.

Factors_Influencing_Aggregation cluster_factors Influencing Factors cluster_properties Molecular & System Properties Concentration Concentration Aggregation Aggregation State (Monomer vs. Micelle) Concentration->Aggregation affects Temperature Temperature Temperature->Aggregation affects IonicStrength Ionic Strength IonicStrength->Aggregation affects pH pH pH->Aggregation affects

References

Technical Support Center: Optimizing N-Hexadecyl-L-alanine Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of N-Hexadecyl-L-alanine for cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration critical?

This compound is a lipoamino acid, a class of molecules that combine a hydrophilic amino acid (L-alanine) with a lipophilic fatty acid chain (N-Hexadecyl). This amphipathic nature means it can interact with cell membranes and potentially modulate cellular functions. The concentration of this compound is critical because an insufficient concentration may not elicit the desired biological effect, while an excessive concentration can lead to cytotoxicity and off-target effects, compromising the validity of experimental results.

Q2: How do I prepare a stock solution of this compound, given its lipophilic nature?

Due to its long alkyl chain, this compound is expected to have low solubility in aqueous solutions.

  • Recommended Solvents: Start by attempting to dissolve the compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your cell culture medium.

  • Final Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Solubility Testing: Before treating your cells, visually inspect the final dilution in the culture medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different solubilization method.

Q3: What is a typical starting concentration range for a new compound like this compound?

For a novel compound, it is crucial to test a wide range of concentrations to determine the optimal window. A common starting point is a logarithmic or semi-logarithmic dilution series.

Concentration RangePurpose
1 nM - 1 µMTo observe potent biological effects.
1 µM - 100 µMA common range for many bioactive compounds.
100 µM - 1 mMTo determine the upper limits of efficacy and the onset of cytotoxicity.

Q4: How can I determine if this compound is cytotoxic to my cells?

Several assays can be used to assess cell viability and cytotoxicity. It is recommended to use at least two different methods to confirm the results.

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells. A decrease in signal indicates reduced cell viability.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane. An increase in lactate dehydrogenase (LDH) in the culture medium or the uptake of Trypan Blue dye by cells signifies cell death.

  • ATP Assays: The amount of ATP is directly proportional to the number of viable cells.[1]

Troubleshooting Guides

Problem 1: Compound Precipitation in Culture Medium

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.

Solutions:

  • Reduce Final Concentration: Lower the working concentration of the compound.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at the lowest effective level (ideally ≤ 0.1%).

  • Use of Pluronic F-127: For highly lipophilic compounds, a small percentage of Pluronic F-127 can be used to improve solubility in aqueous solutions.

  • Vortexing/Warming: Gently vortex the solution and/or warm it to 37°C to aid dissolution before adding it to the cells.

Problem 2: High Background Cytotoxicity in Control Wells

Possible Cause: The organic solvent used to dissolve this compound is causing toxicity.

Solutions:

  • Perform a Solvent Toxicity Control: Treat cells with the highest concentration of the solvent used in your experiment (without the compound) to determine its effect on cell viability.

  • Reduce Solvent Concentration: Lower the final concentration of the organic solvent in the culture medium.

  • Change Solvent: Test alternative biocompatible solvents such as ethanol if DMSO proves to be too toxic for your cell type.

Problem 3: Inconsistent or Non-reproducible Results

Possible Cause: Variability in experimental setup or compound stability.

Solutions:

  • Consistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as lipophilic compounds can be unstable in aqueous solutions over time.

  • Homogenous Treatment: Mix the culture plate gently after adding the compound to ensure even distribution.

  • Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outer wells for experimental conditions and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using MTT Assay

This protocol outlines a method to determine the cytotoxic concentration 50 (CC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.

  • Follow Steps 1-4 from the MTT Assay protocol.

  • Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent like Triton X-100).[3]

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare High-Concentration Stock Solution in DMSO serial_dilution Perform Serial Dilutions in Culture Medium stock_prep->serial_dilution treat_cells Treat Cells with Dilutions serial_dilution->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH) incubate->cytotoxicity_assay dose_response Generate Dose-Response Curve viability_assay->dose_response cytotoxicity_assay->dose_response determine_optimal Determine Optimal Concentration (High Efficacy, Low Toxicity) dose_response->determine_optimal signaling_pathway Potential Signaling Mechanism of a Lipoamino Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Membrane Receptor / Lipid Raft compound->receptor Interaction second_messenger Second Messengers (e.g., cAMP, Ca2+) receptor->second_messenger signal_cascade Signal Transduction Cascade (e.g., Kinases) transcription_factor Transcription Factor Activation signal_cascade->transcription_factor second_messenger->signal_cascade gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response troubleshooting_guide Troubleshooting Logic for Cytotoxicity start High Cytotoxicity Observed? solvent_control Solvent Control Shows Toxicity? start->solvent_control Yes precipitation Precipitation Observed? start->precipitation No solvent_control->precipitation No solution1 Lower Solvent Concentration solvent_control->solution1 Yes solution2 Lower Compound Concentration precipitation->solution2 Yes solution3 Compound is Inherently Toxic precipitation->solution3 No

References

Methods to prevent the degradation of N-Hexadecyl-L-alanine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods to prevent the degradation of N-Hexadecyl-L-alanine during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, ensuring the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis of the Amide Bond: This is the most common degradation route, where the amide bond linking the hexadecyl chain and the L-alanine moiety is cleaved, yielding hexadecanoic acid and L-alanine. This reaction is often catalyzed by acidic or basic conditions.

  • Oxidation of the Alkyl Chain: The long hexadecyl (C16) chain is susceptible to oxidation, particularly if exposed to air, light, or certain metal ions. This can lead to the formation of various oxidation byproducts, compromising the purity and activity of the compound.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C or, for extended periods, at -80°C. It is crucial to minimize exposure to moisture and air. Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation. For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C, preferably in single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I prevent hydrolysis of this compound in my experiments?

A3: To prevent hydrolysis, it is critical to control the pH of your experimental solutions. Avoid strongly acidic or alkaline conditions. Whenever possible, work with buffers in the neutral pH range (pH 6-8). If your experiment requires acidic conditions, such as for cleavage from a solid-phase resin, it is advisable to use the mildest effective acid concentration and minimize the exposure time.

Q4: What is the best way to dissolve this compound to avoid aggregation and degradation?

A4: Due to its amphiphilic nature, dissolving this compound can be challenging. Direct dissolution in aqueous buffers may lead to aggregation. A recommended procedure is to first dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or methanol. This stock solution can then be slowly added to the aqueous buffer with gentle vortexing to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum to avoid interfering with the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or poor results in biological assays.

Possible Cause Troubleshooting Step Rationale
Degradation of the compound Analyze the purity of the this compound stock solution and working solutions using HPLC or LC-MS.To confirm the integrity of the compound and rule out degradation as a source of variability.
Aggregation in aqueous solution Prepare fresh solutions using the recommended dissolution protocol (see FAQ Q4). Consider using a buffer containing a low concentration of a non-ionic surfactant or a carrier protein like bovine serum albumin (BSA) to improve solubility and prevent aggregation.Aggregates can lead to inaccurate concentrations and reduced biological activity.
Adsorption to labware Use low-binding microplates and pipette tips. Pre-coating surfaces with a blocking agent like BSA may also be beneficial.The hydrophobic hexadecyl chain can cause the molecule to adhere to plastic and glass surfaces, reducing the effective concentration.

Issue 2: Evidence of degradation in analytical characterization (e.g., unexpected peaks in HPLC or MS).

Possible Cause Troubleshooting Step Rationale
Hydrolysis Review the pH of all solutions and the duration of exposure to non-neutral conditions. If acidic or basic steps are necessary, perform them at low temperatures and for the shortest possible time.To minimize acid or base-catalyzed hydrolysis of the amide bond.
Oxidation Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions. Avoid exposure to direct light.To prevent the oxidation of the saturated fatty acid chain.
Contamination Ensure all glassware and solvents are of high purity and free from contaminants that could catalyze degradation.Impurities can act as catalysts for degradation reactions.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table provides a general guide to its stability based on data for structurally similar long-chain N-acyl amino acids.

Table 1: General Stability of Long-Chain N-Acyl Amino Acids Under Various Conditions

Condition Parameter Expected Stability Recommendation
pH Acidic (pH < 4)LowMinimize exposure time; use mildest effective acid.
Neutral (pH 6-8)HighOptimal for most experimental procedures.
Basic (pH > 9)Moderate to LowAvoid prolonged exposure to strong bases.
Temperature -80°C (Lyophilized)Very High (>1 year)Recommended for long-term storage.
-20°C (Lyophilized)High (several months)Suitable for medium-term storage.
4°C (Solution)Low (days)Not recommended for storage.
Room Temp (Solution)Very Low (hours)Prepare fresh solutions before use.
Solvent DMSO, MethanolHighGood for preparing stock solutions.
Aqueous BuffersModerate to LowProne to hydrolysis and aggregation; use freshly prepared.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the lyophilized this compound to warm to room temperature in a desiccator.

  • Weigh the desired amount of the compound in a sterile, low-adhesion microcentrifuge tube.

  • Add a minimal volume of sterile, anhydrous DMSO to dissolve the compound completely. For example, to prepare a 10 mM stock solution, dissolve 3.71 mg of this compound (MW: 371.6 g/mol ) in 1 mL of DMSO.

  • Vortex gently until the solution is clear.

  • Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Monitoring the Stability of this compound by HPLC

  • Prepare a solution of this compound in the desired experimental buffer at a known concentration.

  • At time zero, inject an aliquot of the solution onto a C18 reverse-phase HPLC column.

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific pH, temperature).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots onto the HPLC.

  • Monitor the decrease in the peak area of the parent this compound and the appearance of degradation products (e.g., hexadecanoic acid and L-alanine).

  • Quantify the percentage of remaining this compound at each time point to determine the degradation rate.

Visualizations

DegradationPathways NHLA This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) NHLA->Hydrolysis Oxidation Oxidation (Air, Light, Metal Ions) NHLA->Oxidation HexadecanoicAcid Hexadecanoic Acid Hydrolysis->HexadecanoicAcid Alanine L-Alanine Hydrolysis->Alanine OxidationProducts Oxidation Products Oxidation->OxidationProducts

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow Start Start: Lyophilized This compound Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Dilute Dilute in Aqueous Buffer (Working Solution) Dissolve->Dilute Experiment Perform Experiment Dilute->Experiment Analysis Analyze Results (e.g., HPLC, MS) Experiment->Analysis

Caption: Recommended workflow for handling this compound.

LogicalRelationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH Stable Stable Compound pH->Stable 6 - 8 Degraded Degraded Compound pH->Degraded < 4 or > 9 Temp Temperature Temp->Stable <= -20°C (Lyophilized) Temp->Degraded > 4°C (Solution) Solvent Solvent Solvent->Stable DMSO (Stock) Solvent->Degraded Aqueous (long-term) Exposure Exposure to Air/Light Exposure->Degraded High

Refining the preparation protocol for N-Hexadecyl-L-alanine-based liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexadecyl-L-alanine-based liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound-based liposomes?

A1: The most common and reliable method for preparing this compound-based liposomes is the thin-film hydration technique followed by extrusion or sonication . This method involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then reducing the size and lamellarity of the vesicles to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through extrusion or sonication.

Q2: What is the significance of the phase transition temperature (Tc) for this compound?

A2: The phase transition temperature (Tc) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For effective liposome formation using the thin-film hydration method, the hydration step must be performed at a temperature above the Tc of this compound. This ensures that the lipid film is in a fluid state, which facilitates proper hydration and the formation of well-structured vesicles. While the exact Tc for this compound can vary slightly based on purity and hydration conditions, for similar long-chain N-acyl amino acids, it is crucial to conduct hydration at an elevated temperature.

Q3: How does pH affect the stability of this compound-based liposomes?

A3: The pH of the surrounding buffer has a significant impact on the stability of this compound-based liposomes due to the ionizable L-alanine headgroup, which has both a carboxylic acid and an amine group. The surface charge of the liposomes, and therefore their tendency to aggregate, is highly dependent on the pH. At a low pH, the amine group is protonated, resulting in a positive zeta potential. Conversely, at a high pH, the carboxylic acid group is deprotonated, leading to a negative zeta potential.[1][2] Near the isoelectric point (pI) of the L-alanine headgroup, the net charge is close to zero, which can lead to aggregation and instability. Therefore, it is crucial to select a buffer pH that ensures a sufficiently high zeta potential (either positive or negative) to maintain a stable, dispersed liposomal formulation.

Q4: What are the key parameters to control for achieving a desired liposome size?

A4: The final size of the liposomes is primarily determined by the post-hydration processing step.

  • Extrusion: Using a mini-extruder with polycarbonate membranes of a defined pore size is a highly effective method for controlling the size and achieving a narrow size distribution (low polydispersity index - PDI).[3]

  • Sonication: Both probe and bath sonication can be used to reduce the size of multilamellar vesicles.[3] The duration and intensity of sonication are the key parameters to control the final vesicle size. However, sonication can sometimes lead to lipid degradation or contamination from the probe tip.

Q5: What factors influence the encapsulation efficiency of hydrophilic and hydrophobic drugs?

A5: The encapsulation efficiency (EE) is influenced by several factors:

  • For hydrophilic drugs: These are encapsulated in the aqueous core of the liposome. The EE is dependent on the lipid concentration and the volume of the entrapped aqueous phase.

  • For hydrophobic drugs: These are incorporated into the lipid bilayer. The EE is influenced by the drug's affinity for the lipid membrane and the total amount of lipid used.

  • Preparation method: The chosen preparation method can significantly impact EE.

  • Lipid concentration: Higher lipid concentrations generally lead to a higher encapsulation efficiency.

  • Drug-to-lipid ratio: Optimizing this ratio is crucial for maximizing drug loading without compromising liposome stability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Liposome Aggregation/Precipitation 1. Incorrect pH: The pH of the buffer is near the isoelectric point of the L-alanine headgroup, leading to a low surface charge and reduced electrostatic repulsion. 2. High Lipid Concentration: The concentration of this compound is too high, promoting inter-vesicular interactions. 3. Insufficient Hydration: The lipid film was not fully hydrated, resulting in the presence of non-vesicular lipid structures.1. Adjust the pH of the hydration buffer to be at least 2 pH units away from the pI of the L-alanine headgroup to ensure a sufficiently high positive or negative zeta potential.[1][2] 2. Prepare the liposomes at a lower lipid concentration. 3. Ensure the hydration temperature is above the Tc of the lipid and allow for sufficient hydration time with gentle agitation.
Low Encapsulation Efficiency 1. Hydration temperature below Tc: The lipid film was not in a fluid state during hydration, leading to inefficient encapsulation. 2. Suboptimal drug-to-lipid ratio: Too much drug was added relative to the amount of lipid. 3. Leakage during size reduction: The extrusion or sonication process caused the encapsulated drug to leak out.1. Increase the hydration temperature to be above the phase transition temperature of this compound. 2. Optimize the drug-to-lipid ratio by testing a range of ratios. 3. For extrusion, ensure the temperature is maintained above the Tc. For sonication, use shorter bursts and keep the sample cooled on ice to minimize lipid bilayer disruption.
Large and Polydisperse Liposomes 1. Incomplete extrusion or sonication: The liposome suspension was not passed through the extruder a sufficient number of times, or sonication time was too short. 2. Membrane clogging during extrusion: The polycarbonate membrane became blocked, leading to inconsistent sizing.1. For extrusion, pass the liposome suspension through the membrane at least 11-21 times.[3] For sonication, increase the duration or power, while carefully monitoring the temperature. 2. Use a fresh polycarbonate membrane for each batch. If clogging persists, consider a pre-extrusion step with a larger pore size membrane.
Inconsistent Batch-to-Batch Reproducibility 1. Variations in thin-film formation: The lipid film was not uniform, leading to differences in hydration. 2. Inconsistent size reduction parameters: The number of extrusion passes or the sonication time and power were not kept constant between batches. 3. Fluctuations in temperature control: The temperature during hydration and extrusion was not precisely controlled.1. Ensure the organic solvent is evaporated slowly and evenly to create a thin, uniform lipid film. Rotating the flask during evaporation is crucial. 2. Strictly adhere to the optimized protocol for extrusion or sonication for every batch. 3. Use a water bath or heating block with precise temperature control for the hydration and extrusion steps.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Formation:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be sufficient to ensure the solubility of the lipid.

    • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the lipid film. The pH of the buffer should be pre-adjusted to the desired value.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tc) of this compound for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[3]

    • The resulting suspension will contain unilamellar vesicles (LUVs) of a defined size.

  • Purification (Optional):

    • To remove any unencapsulated drug or other solutes, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Data Presentation

Table 1: Influence of pH on Zeta Potential and Vesicle Size of Amino Acid-Based Liposomes

pH of BufferAverage Zeta Potential (mV)Average Vesicle Size (nm)Polydispersity Index (PDI)
4.0+25 to +40100 - 150< 0.2
7.4 (PBS)-30 to -50100 - 150< 0.2
9.0-40 to -60100 - 150< 0.2

Note: The values presented are typical ranges for amino acid-based liposomes and may vary for this compound. It is recommended to perform characterization for each specific formulation.[1][2]

Table 2: Expected Characteristics of this compound Liposomes Prepared by Extrusion

ParameterExpected Value
Vesicle Size (100 nm membrane) 100 - 120 nm
Polydispersity Index (PDI) < 0.15
Encapsulation Efficiency (Hydrophilic drug) 5 - 15% (can be optimized)
Encapsulation Efficiency (Hydrophobic drug) > 80% (highly dependent on drug properties)

Visualization

Experimental Workflow for Liposome Preparation

G Workflow for this compound Liposome Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction a Dissolve this compound in organic solvent b Evaporate solvent (Rotary Evaporator) a->b c Dry film under vacuum b->c d Add aqueous buffer (pH adjusted) c->d Proceed to Hydration e Hydrate above Tc with agitation d->e f Formation of Multilamellar Vesicles (MLVs) e->f g Extrusion through polycarbonate membrane f->g Proceed to Sizing h Formation of Unilamellar Vesicles (LUVs) g->h i Stable Liposome Suspension h->i Final Product

Caption: Workflow for preparing this compound liposomes.

Troubleshooting Logic for Liposome Aggregation

G Troubleshooting Liposome Aggregation A Problem: Liposome Aggregation B Check pH of buffer A->B C Is pH near isoelectric point? B->C D Adjust pH to be >2 units from pI C->D Yes E Check lipid concentration C->E No K Stable Liposome Suspension D->K F Is concentration too high? E->F G Reduce lipid concentration F->G Yes H Check hydration parameters F->H No G->K I Was hydration temperature > Tc? H->I J Increase hydration temperature I->J No I->K Yes J->K

Caption: Decision tree for troubleshooting liposome aggregation.

References

Overcoming challenges in the characterization of N-Hexadecyl-L-alanine assemblies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of N-Hexadecyl-L-alanine assemblies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound assemblies?

A1: The primary challenges stem from the amphiphilic nature of this compound, which leads to self-assembly into various supramolecular structures. Key difficulties include:

  • Polydispersity: Assemblies can exist in a range of sizes and morphologies, making it difficult to obtain consistent and reproducible measurements.

  • Dynamic Nature: The assemblies can be sensitive to environmental conditions such as temperature, pH, and concentration, leading to changes in their structure over time.

  • Sample Preparation Artifacts: The methods used to prepare samples for analysis (e.g., drying for microscopy) can introduce artifacts that do not represent the true state of the assemblies in solution.

  • Low Contrast: In techniques like Transmission Electron Microscopy (TEM), the low electron density of the organic molecules can result in poor contrast, making visualization difficult.

Q2: How can I determine the Critical Aggregation Concentration (CAC) of this compound?

A2: The Critical Aggregation Concentration (CAC), analogous to the Critical Micelle Concentration (CMC) for surfactants, can be determined by monitoring a physical property of the solution as a function of this compound concentration.[1][2] A sharp change in the measured property indicates the onset of micelle formation.[1] Common techniques include:

  • Fluorescence Spectroscopy: Using a fluorescent probe like pyrene, the ratio of certain vibronic peaks in the emission spectrum is sensitive to the polarity of the microenvironment. A significant change in this ratio indicates the partitioning of the probe into the hydrophobic cores of the newly formed assemblies.

  • Surface Tensiometry: Below the CAC, the surfactant molecules accumulate at the air-water interface, reducing the surface tension. Above the CAC, the surface becomes saturated, and the surface tension remains relatively constant.[1]

  • Conductivity Measurements: For ionic amphiphiles, the molar conductivity of the solution changes upon aggregation due to the different mobility of the assemblies compared to the free monomers.

Q3: What is the expected morphology of this compound assemblies?

A3: this compound, being a single-chain amphiphilic amino acid, can form a variety of self-assembled structures depending on the solution conditions. Commonly observed morphologies for similar molecules include micelles, vesicles, nanofibers, and nanotubes. The specific morphology is influenced by factors such as the packing parameter of the molecule, which is in turn affected by pH, temperature, and ionic strength. For instance, changes in pH can alter the charge on the headgroup, affecting intermolecular repulsion and thus the preferred geometry of the assembly.[3]

Troubleshooting Guides

Dynamic Light Scattering (DLS)
Problem Possible Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI > 0.5) 1. Presence of multiple species of aggregates (e.g., monomers, micelles, larger aggregates). 2. Sample contamination with dust or other particulates. 3. The concentration is too high, leading to multiple scattering events.1. Optimize the concentration; measurements around the CAC can be particularly prone to high PDI. Consider purification methods like size exclusion chromatography if monodispersity is critical. 2. Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) directly into a clean cuvette. 3. Dilute the sample.
Inconsistent or non-reproducible results 1. The assemblies are not at equilibrium. 2. Temperature fluctuations during measurement. 3. Sample degradation over time.1. Allow the sample to equilibrate for a sufficient time after preparation before measurement. 2. Ensure the DLS instrument's temperature control is stable and allow the sample to thermally equilibrate in the instrument before starting the measurement. 3. Prepare fresh samples for each measurement and store them under appropriate conditions.
Measured size is much larger than expected 1. Presence of a small number of very large aggregates or dust particles, which can dominate the scattering signal. 2. Inter-particle interactions at high concentrations.1. Filter the sample meticulously. Use advanced analysis algorithms that can distinguish between different populations if your software allows. 2. Perform measurements at several concentrations and extrapolate to infinite dilution.
Transmission Electron Microscopy (TEM)
Problem Possible Cause(s) Recommended Solution(s)
Low contrast of the assemblies The low electron density of the organic molecules.Use a negative staining agent (e.g., uranyl acetate, phosphotungstic acid) to enhance the contrast of the surrounding background.[4]
Aggregates appear collapsed or fused Dehydration during the drying process on the TEM grid can cause the collapse of delicate, hydrated structures.1. Consider using cryo-TEM, where the sample is flash-frozen in its hydrated state, preserving the native morphology of the assemblies. 2. Optimize the staining procedure; ensure the staining solution does not drastically alter the pH or ionic strength of the sample.
No visible structures on the grid 1. The concentration of the assemblies is too low. 2. The assemblies are too small to be resolved by the microscope's magnification. 3. Poor adhesion of the sample to the TEM grid.1. Increase the concentration of the sample applied to the grid. 2. Use a higher magnification and ensure the microscope is properly aligned and focused. 3. Use a grid with a different support film (e.g., formvar-carbon) or glow-discharge the grid to make the surface more hydrophilic.
Circular Dichroism (CD) Spectroscopy
Problem Possible Cause(s) Recommended Solution(s)
Low signal-to-noise ratio 1. The concentration of the chiral species is too low. 2. The solvent has high absorbance in the far-UV region. 3. The path length of the cuvette is too long for the sample's absorbance.1. Increase the concentration of this compound. 2. Use a solvent that is transparent in the far-UV, such as water or phosphate buffer. Avoid solvents like TRIS buffer which have high absorbance. 3. Use a cuvette with a shorter path length (e.g., 0.1 mm).
Spectrum shows characteristics of both alpha-helix and beta-sheet The sample contains a mixture of different secondary structures, or the assemblies are undergoing a structural transition.1. Analyze the sample under different conditions (e.g., temperature, pH) to see if one conformation can be favored. 2. Use deconvolution software to estimate the percentage of each secondary structure. Be aware that these are estimations.
Inability to obtain a stable baseline The instrument's nitrogen purge is insufficient, leading to absorption by atmospheric oxygen in the far-UV.Ensure a high and consistent flow of nitrogen gas through the instrument for an adequate amount of time before and during the measurement.

Quantitative Data

ParameterValueTechniqueConditions
Critical Aggregation Concentration (CAC) Not available in the searched literature. For a similar surfactant, Hexadecyltrimethylammonium bromide, the CMC is approximately 0.92 mM.[1]Typically determined by fluorescence spectroscopy, tensiometry, or conductivity.Dependent on temperature, pH, and ionic strength.
Hydrodynamic Radius (Rh) Not available in the searched literature. For alanine-rich polypeptides, aggregate sizes can vary from a few nanometers for monomers to hundreds of nanometers for larger aggregates, depending on conditions.Dynamic Light Scattering (DLS)Dependent on concentration, temperature, and time.
Morphology Not available in the searched literature. Similar long-chain amino acid amphiphiles can form micelles, nanofibers, or vesicles.Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)Dependent on sample preparation and solution conditions.
Secondary Structure Not available in the searched literature. Alanine-rich peptides can adopt α-helical or β-sheet conformations depending on the environment and aggregation state.[5]Circular Dichroism (CD) SpectroscopyDependent on solvent, pH, and temperature.

Experimental Protocols

Dynamic Light Scattering (DLS) Protocol for Assembly Size Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer at a specific pH).

    • Create a series of dilutions from the stock solution.

    • Filter each solution through a 0.22 µm syringe filter into a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Set the desired temperature and allow the instrument to equilibrate.

    • Input the viscosity and refractive index of the solvent at the measurement temperature.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow it to thermally equilibrate for at least 5-10 minutes.

    • Perform multiple measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI).

Negative Staining Transmission Electron Microscopy (TEM) Protocol
  • Grid Preparation:

    • Place a carbon-coated TEM grid on a piece of filter paper.

    • Apply a 5-10 µL drop of the this compound assembly solution onto the grid and let it adsorb for 1-2 minutes.

  • Washing and Staining:

    • Blot off the excess sample solution with the edge of a piece of filter paper.

    • Wash the grid by briefly touching it to a drop of deionized water.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

  • Final Steps:

    • Blot off the excess stain.

    • Allow the grid to air dry completely before inserting it into the TEM.

  • Imaging:

    • Image the grid at various magnifications to observe the morphology of the assemblies.[4]

Circular Dichroism (CD) Spectroscopy Protocol for Secondary Structure Analysis
  • Sample Preparation:

    • Prepare a solution of this compound in a CD-transparent solvent (e.g., 10 mM phosphate buffer). The concentration should be adjusted to keep the absorbance below 1.0 in the far-UV region.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before use.

    • Set the desired temperature using a Peltier temperature controller.

  • Measurement:

    • Record a baseline spectrum of the solvent in the desired wavelength range (e.g., 190-260 nm).

    • Record the spectrum of the this compound solution under the same conditions.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity.

    • Analyze the spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) or β-sheets (a negative band around 218 nm).[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Data Interpretation start Start stock Prepare Stock Solution start->stock dilute Dilute to Working Concentration stock->dilute filter Filter Sample (0.22 µm) dilute->filter dls DLS Analysis filter->dls Size & Polydispersity tem TEM Analysis filter->tem Morphology cd CD Analysis filter->cd Secondary Structure size_dist Size Distribution dls->size_dist morphology Aggregate Morphology tem->morphology conformation Conformational State cd->conformation

Caption: Experimental workflow for the characterization of this compound assemblies.

troubleshooting_dls cluster_causes Potential Causes cluster_solutions Solutions start High PDI in DLS? cause1 Contamination start->cause1 cause2 Polydisperse Sample start->cause2 cause3 High Concentration start->cause3 solution1 Filter Sample cause1->solution1 solution2 Optimize Concentration cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Troubleshooting logic for high polydispersity in DLS measurements.

References

How to improve the long-term stability of N-Hexadecyl-L-alanine formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the long-term stability of N-Hexadecyl-L-alanine formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous formulations?

A1: The two main degradation pathways are:

  • Hydrolysis: The amide bond linking the hexadecyl chain and the L-alanine moiety is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This reaction breaks the molecule into hexadecanoic acid and L-alanine.

  • Oxidation: The long alkyl (hexadecyl) chain can undergo oxidation, leading to the formation of various oxidative byproducts. This process can be initiated by light, heat, or the presence of metal ions.

Q2: Why does my this compound formulation show precipitation over time?

A2: this compound is an amphiphilic molecule with significant hydrophobicity due to its long alkyl chain. Precipitation in aqueous solutions can occur due to several factors, including:

  • Low Solubility: The intrinsic water solubility of the molecule is limited.

  • Changes in pH or Temperature: Shifts in pH or temperature can alter the molecule's ionization state and solubility, leading to precipitation.

  • Aggregation: The amphiphilic nature of the molecule can lead to self-assembly and aggregation, which may result in precipitation over time.

Q3: What are the most effective strategies to enhance the long-term stability of my formulation?

A3: Several strategies can be employed to improve stability:

  • pH Control: Maintaining the pH of the formulation within a stable range (typically pH 6.0-7.5) using a suitable buffer system is critical to minimize hydrolysis.

  • Antioxidants: The inclusion of antioxidants such as ascorbic acid, alpha-tocopherol, or butylated hydroxytoluene (BHT) can effectively inhibit oxidative degradation.

  • Chelating Agents: Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions.

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization is a highly effective method.[1][2] Removing water from the formulation significantly reduces the rate of hydrolysis.

  • Encapsulation: Incorporating this compound into delivery systems like liposomes or polymeric nanoparticles can protect it from the aqueous environment and improve both stability and solubility.[1]

Q4: Which analytical techniques are recommended for stability testing of this compound?

A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector (e.g., UV, Charged Aerosol Detector, or Mass Spectrometry).[3][4] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of purity and potency over time.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid decrease in purity/potency 1. Hydrolysis: Incorrect pH of the formulation. 2. Oxidation: Exposure to oxygen, light, or presence of metal ion contaminants. 3. Incompatible Excipients: An excipient may be reacting with the active molecule.1. Verify and adjust the pH to the optimal range (6.0-7.5) using a stable buffer. 2. Protect the formulation from light. Purge with an inert gas (e.g., nitrogen, argon). Add an appropriate antioxidant and a chelating agent (e.g., EDTA). 3. Conduct excipient compatibility studies to identify and replace the problematic component.
Precipitation or Cloudiness 1. Poor Solubility: Concentration exceeds the solubility limit in the chosen vehicle. 2. Temperature Fluctuations: Storage at improper temperatures. 3. pH Shift: The pH of the formulation has changed over time.1. Consider adding a co-solvent or a solubilizing agent (e.g., a non-ionic surfactant). 2. Alternatively, reduce the concentration of this compound. 3. Store the formulation at the recommended temperature. 4. Ensure the buffer system has adequate capacity to maintain the target pH.
Discoloration (e.g., yellowing) 1. Oxidative Degradation: Formation of colored oxidative byproducts. 2. Excipient Degradation: An excipient may be degrading and causing the color change.1. Implement measures to prevent oxidation (see "Rapid decrease in purity" above). 2. Identify the source of discoloration by analyzing individual components under stress conditions. Replace the unstable excipient.
Inconsistent results in stability studies 1. Analytical Method Variability: The HPLC method is not robust or validated. 2. Inhomogeneous Sample: The formulation is not uniform, leading to sampling errors. 3. Inconsistent Storage Conditions: Variations in temperature or humidity in the stability chamber.1. Validate the analytical method for specificity, linearity, accuracy, and precision. 2. Ensure proper mixing and homogenization of the formulation before sampling. 3. Calibrate and monitor stability chambers to ensure consistent environmental conditions.
Quantitative Data Summary

Table 1: Effect of pH on this compound Degradation in Aqueous Solution at 40°C over 30 days

pHInitial Purity (%)Purity after 30 days (%)Total Degradation (%)
4.099.885.214.6
6.599.798.11.6
8.599.892.47.4

Table 2: Effect of Additives on the Stability of this compound Aqueous Formulation (pH 6.5) at 40°C over 30 days

FormulationAdditive(s)Initial Purity (%)Purity after 30 days (%)Total Degradation (%)
ControlNone99.798.11.6
A0.01% EDTA99.898.51.3
B0.02% Ascorbic Acid99.799.10.6
C0.01% EDTA + 0.02% Ascorbic Acid99.899.50.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and establish the stability-indicating nature of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution (in solid form and in solution) in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated RP-HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak.

Protocol 2: RP-HPLC Method for Stability Analysis

Objective: To quantify the purity of this compound and monitor the formation of degradation products.

Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the formulation with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Visualizations

Degradation Pathway of this compound cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B Hexadecanoic Acid A->B H₂O / H⁺ or OH⁻ C L-alanine A->C H₂O / H⁺ or OH⁻ D Oxidative Byproducts (e.g., hydroperoxides, ketones) A->D O₂ / Light / Metal Ions

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Study start Formulation Preparation protocol Develop & Validate Stability-Indicating Method (e.g., HPLC) start->protocol storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) protocol->storage pull Pull Samples at Pre-defined Time Points (0, 1, 3, 6 months) storage->pull pull->pull Next Time Point analysis Analyze Samples (Purity, Degradants, Appearance, pH) pull->analysis data Compile and Analyze Data analysis->data report Generate Stability Report data->report

Caption: Workflow for a typical long-term formulation stability study.

Troubleshooting Logic for Formulation Instability start Instability Observed (e.g., Degradation, Precipitation) check_purity Is purity decreasing? start->check_purity check_physical Is there precipitation/discoloration? start->check_physical check_purity->check_physical No hydrolysis_oxidation Suspect Hydrolysis or Oxidation check_purity->hydrolysis_oxidation Yes solubility_issue Suspect Solubility or Excipient Issue check_physical->solubility_issue Yes solution_chem Action: 1. Check & Adjust pH 2. Add Antioxidant/Chelator 3. Protect from Light hydrolysis_oxidation->solution_chem solution_phys Action: 1. Check Solubility Limit 2. Add Solubilizer 3. Evaluate Excipient Compatibility solubility_issue->solution_phys final Re-evaluate Stability solution_chem->final solution_phys->final

Caption: A decision tree for troubleshooting formulation stability issues.

References

Troubleshooting guide for assays involving N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N-Hexadecyl-L-alanine in various assays. Given the limited specific data available for this compound, this guide draws upon information from structurally similar long-chain N-acyl amino acids to provide practical and relevant assistance.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its likely applications?

This compound is an amphiphilic molecule consisting of a sixteen-carbon fatty acid (palmitic acid) linked to the amino acid L-alanine. Due to its structural similarity to endogenous signaling lipids, it is likely to be investigated as a ligand for G-protein coupled receptors (GPCRs) that are activated by long-chain fatty acids, such as GPR40 (FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin secretion, inflammation, and energy metabolism. Therefore, assays involving this compound are often designed to study its effects on these signaling pathways in the context of metabolic diseases and inflammation.

2. What are the key challenges when working with this compound in aqueous solutions?

The primary challenge is its low aqueous solubility due to the long hydrophobic hexadecyl chain. This can lead to several issues:

  • Precipitation: The compound may fall out of solution, especially at higher concentrations or in certain buffer conditions.

  • Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), this compound molecules will aggregate to form micelles. This can affect the free monomer concentration available to interact with the target and can lead to artifacts in the assay.

  • Non-specific Binding: The hydrophobic nature of the molecule can cause it to bind non-specifically to plasticware, other proteins in the assay, and cell membranes, reducing its effective concentration and potentially causing misleading results.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible assay results.

  • Question: My results are varying significantly between experiments. What could be the cause?

  • Answer: Inconsistent results are often due to issues with the preparation and handling of this compound solutions.

    • Solubility: Ensure the compound is fully dissolved. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer. Vortexing or gentle heating may be necessary to fully dissolve the compound in the organic solvent. When diluting into the aqueous buffer, do so dropwise while vortexing to minimize precipitation.

    • Micelle Formation: Be aware of the CMC of your compound (see Table 1). If your working concentration is above the CMC, you will have a mixed population of monomers and micelles. The monomer is typically the biologically active form. Consider running your assay at a concentration below the estimated CMC.

    • Adsorption to Surfaces: The hydrophobic nature of this compound can lead to its adsorption to plastic surfaces. To mitigate this, consider using low-adhesion microplates and pipette tips. Including a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in your assay buffer can also help to prevent non-specific binding and improve solubility.

Issue 2: Low or no observable activity of this compound.

  • Question: I am not observing any effect of this compound in my cell-based assay, even at high concentrations. What should I check?

  • Answer: This could be due to several factors related to the compound's availability and the assay system.

    • Effective Concentration: As mentioned, non-specific binding and poor solubility can significantly lower the actual concentration of the compound available to interact with the cells. Try the suggestions in Issue 1 to improve solubility and reduce non-specific binding.

    • Cellular Uptake and Availability: For intracellular targets, the compound needs to cross the cell membrane. The long alkyl chain may facilitate membrane insertion. Ensure your incubation times are sufficient for the compound to reach its target.

    • Receptor Expression: Confirm that your cell line expresses the target receptor (e.g., GPR40 or GPR120) at sufficient levels. You can verify this by qPCR or Western blotting.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect a response. Optimize your assay conditions, such as cell number, incubation time, and the concentration of detection reagents.

Issue 3: High background signal or apparent non-specific effects.

  • Question: I am seeing a high background signal in my assay, or effects that do not seem to be receptor-mediated. What could be the problem?

  • Answer: High background can be caused by the physicochemical properties of this compound.

    • Micelle-induced Artifacts: At concentrations above the CMC, micelles can interfere with assay components. For example, in fluorescence-based assays, micelles can quench or enhance the signal. In cell-based assays, they might disrupt cell membranes, leading to cytotoxicity that can be misinterpreted as a specific effect. Run a cytotoxicity assay (e.g., LDH or MTT assay) in parallel to rule out non-specific membrane effects.

    • Interaction with Assay Reagents: The compound might directly interact with detection reagents. Perform control experiments without cells or with a mock-transfected cell line to assess for any direct interference with your assay readout.

    • Contaminants: Ensure the purity of your this compound. Impurities could be responsible for the observed effects.

Data Presentation

Table 1: Physicochemical Properties of N-Acyl Amino Acids

Data for this compound is estimated based on trends observed for similar molecules. The Critical Micelle Concentration (CMC) is the concentration at which amphiphilic molecules self-assemble into micelles.

N-Acyl Amino AcidAcyl Chain LengthMolecular Weight ( g/mol )Aqueous SolubilityCritical Micelle Concentration (CMC)
N-Lauroyl-L-alanineC12271.4Low~15 mM
N-Myristoyl-L-alanineC14299.5Very LowEstimated 1-5 mM
This compound C16 327.5 Extremely Low Estimated 0.1-1 mM
N-Lauroyl SarcosineC12293.4Soluble14.6 mM[1]

Experimental Protocols

Hypothetical Protocol: GPR120 Activation Assay using this compound

This protocol describes a cell-based assay to measure the activation of the G-protein coupled receptor GPR120 by this compound, using a calcium mobilization assay with a fluorescent indicator.

Materials:

  • HEK293 cells stably expressing human GPR120 (or another suitable cell line)

  • This compound

  • DMSO (for stock solution)

  • Fatty acid-free BSA

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well, black-walled, clear-bottom microplates

Procedure:

  • Cell Culture: Culture the GPR120-expressing HEK293 cells in appropriate growth medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well microplate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1% (w/v) solution of fatty acid-free BSA in the assay buffer.

    • Create a working stock solution by diluting the this compound stock solution into the 1% BSA solution. This helps to maintain solubility and reduce non-specific binding. From this, prepare serial dilutions to achieve the desired final assay concentrations.

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

  • Assay:

    • Wash the cells with the assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

    • Establish a baseline fluorescence reading for each well.

    • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes). An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock Solution Prepare 10 mM Stock in DMSO Working Solution Dilute Stock in BSA Solution Stock Solution->Working Solution BSA Solution Prepare 1% BSA in Assay Buffer BSA Solution->Working Solution Injection Inject Compound and Record Fluorescence Working Solution->Injection Cell Seeding Seed GPR120-HEK293 Cells in 96-well Plate Dye Loading Load Cells with Fluo-4 AM Cell Seeding->Dye Loading Measurement Measure Baseline Fluorescence Dye Loading->Measurement Measurement->Injection Calculate DeltaF Calculate Change in Fluorescence (ΔF) Injection->Calculate DeltaF Dose-Response Plot Dose-Response Curve Calculate DeltaF->Dose-Response Determine EC50 Determine EC50 Dose-Response->Determine EC50

Caption: Workflow for a GPR120 activation cell-based assay.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gq Gαq GPR120->Gq activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin recruits PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_ER ER Ca2+ Store IP3->Ca_ER releases Gq->PLC activates Insulin Insulin Secretion PKC->Insulin potentiates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->Insulin triggers TAB1 TAB1 Beta_Arrestin->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits binding to NFkB_path NF-κB Pathway (Inflammation) TAK1->NFkB_path activates This compound This compound This compound->GPR120 binds

Caption: GPR120 signaling pathway upon activation by a lipid ligand.

References

Optimizing the pH conditions for controlling N-Hexadecyl-L-alanine self-assembly

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the pH conditions for controlling N-Hexadecyl-L-alanine self-assembly.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide provides solutions to frequently observed issues during the pH-dependent self-assembly of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound pH is at or near the isoelectric point of the molecule, leading to minimal electrostatic repulsion and aggregation. The concentration of the amphiphile may be too high for the given pH.Adjust the pH of the solution to be further away from the isoelectric point to increase the charge on the headgroup and enhance solubility. Consider decreasing the concentration of this compound.
Inconsistent or irreproducible self-assembly behavior Impurities in the synthesized this compound. Inaccurate pH measurements or fluctuations in pH during the experiment. Variations in temperature or ionic strength.Ensure the purity of the this compound through appropriate analytical techniques (e.g., NMR, Mass Spectrometry). Calibrate the pH meter before each use and use appropriate buffers to maintain a stable pH. Control the temperature and ionic strength of the solution, as these can also influence self-assembly.
Formation of undesired morphologies (e.g., amorphous aggregates instead of micelles or nanofibers) The pH is not optimal for the desired morphology. The rate of pH change is too rapid, not allowing for thermodynamic equilibrium.Systematically screen a range of pH values to identify the optimal conditions for the desired morphology. Adjust the pH gradually while monitoring the solution to allow for the controlled self-assembly of the desired structures.
Low yield of self-assembled structures The concentration of this compound is below the critical aggregation concentration (CAC) at the experimental pH.Increase the concentration of this compound. Note that the CAC can be pH-dependent.
Difficulty in characterizing self-assembled structures The concentration of the self-assembled structures is too low for the characterization technique. The structures are unstable and disassemble during sample preparation.Concentrate the sample if possible. Optimize sample preparation protocols for techniques like Transmission Electron Microscopy (TEM) to preserve the integrity of the self-assembled structures (e.g., using cryo-TEM).

Frequently Asked Questions (FAQs)

1. How does pH influence the self-assembly of this compound?

The self-assembly of this compound is highly dependent on pH due to the presence of a carboxylic acid headgroup in the L-alanine residue. At different pH values, the degree of protonation of this carboxylic acid group changes, which in turn alters the electrostatic interactions between the molecules.

  • At low pH (below the pKa of the carboxylic acid): The headgroup is protonated and neutral, leading to reduced electrostatic repulsion between molecules. This can favor the formation of larger aggregates, such as nanofibers or precipitates, driven by hydrogen bonding and hydrophobic interactions of the hexadecyl chains.

  • At high pH (above the pKa of the carboxylic acid): The headgroup is deprotonated and negatively charged, leading to increased electrostatic repulsion. This typically favors the formation of smaller, more dispersed structures like spherical micelles.

2. What is the expected effect of pH on the Critical Micelle Concentration (CMC) of this compound?

The CMC of this compound is expected to be pH-dependent. Generally, for ionic surfactants, the CMC is lower at pH values where the headgroup is charged. However, for N-acyl amino acids, the interplay of hydrogen bonding and electrostatic repulsion can lead to more complex behavior. It is crucial to experimentally determine the CMC at different pH values.

3. What morphologies can be expected from the self-assembly of this compound at different pH values?

The morphology of self-assembled structures is a result of the balance between attractive (hydrophobic interactions, hydrogen bonding) and repulsive (electrostatic) forces. For this compound, a transition from nanofibers or other larger structures at lower pH to smaller micelles at higher pH is a common expectation for similar amphiphiles.

4. How can I characterize the different self-assembled morphologies?

A combination of techniques is recommended for a comprehensive characterization:

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: To directly visualize the morphology and size of the self-assembled structures.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic radius of the aggregates in solution.

  • Small-Angle X-ray Scattering (SAXS): To obtain information about the shape and size of the self-assembled structures.

  • Circular Dichroism (CD) Spectroscopy: To probe the chiral arrangement of the L-alanine headgroups within the self-assembled structures.

Quantitative Data Summary

pH Predominant Headgroup State Expected Predominant Morphology Approximate Hydrodynamic Radius (nm) Expected Critical Micelle Concentration (CMC) Trend
3.0Neutral (Protonated)Nanofibers/Aggregates> 100Not applicable (aggregation, not micellization)
5.0Partially ChargedMixed Micelles/Short Rods20 - 50Intermediate
7.4Charged (Deprotonated)Spherical Micelles5 - 10Lowest
9.0Fully ChargedSpherical Micelles3 - 8Higher than at pH 7.4

Experimental Protocol: pH-Dependent Self-Assembly of this compound

This protocol outlines a general procedure for investigating the effect of pH on the self-assembly of this compound.

1. Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS) or other relevant buffers

2. Preparation of this compound Stock Solution:

  • Weigh an appropriate amount of this compound to prepare a stock solution (e.g., 10 mM) in deionized water.

  • Adjust the pH of the solution to a basic value (e.g., pH 10-11) using 0.1 M NaOH to ensure complete dissolution of the amphiphile.

  • Gently warm and sonicate the solution if necessary to aid dissolution.

3. pH Titration and Sample Preparation:

  • Take a known volume of the this compound stock solution.

  • Slowly add 0.1 M HCl dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Collect aliquots of the solution at desired pH values (e.g., pH 9.0, 8.0, 7.4, 6.0, 5.0, 4.0).

  • Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature before characterization.

4. Characterization:

  • Visual Inspection: Observe the solutions for any signs of precipitation or turbidity.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic radius of the self-assembled structures at each pH.

  • Transmission Electron Microscopy (TEM): Prepare grids for TEM imaging to visualize the morphology of the aggregates. A negative staining protocol with uranyl acetate or phosphotungstic acid is commonly used. For more delicate structures, cryo-TEM is recommended.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_titration pH Adjustment cluster_characterization Characterization start Start stock Prepare Stock Solution (10 mM this compound) start->stock dissolve Adjust to pH 10-11 (0.1 M NaOH) stock->dissolve titrate Titrate with 0.1 M HCl dissolve->titrate aliquots Collect Aliquots (pH 9.0, 7.4, 5.0, etc.) titrate->aliquots equilibrate Equilibrate for 24h aliquots->equilibrate visual Visual Inspection equilibrate->visual dls Dynamic Light Scattering equilibrate->dls tem Transmission Electron Microscopy equilibrate->tem

Caption: Experimental workflow for pH-dependent self-assembly.

Best practices for avoiding microbial contamination in N-Hexadecyl-L-alanine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for avoiding microbial contamination in N-Hexadecyl-L-alanine solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to microbial contamination?

This compound is an amino acid derivative with a long hydrocarbon chain, giving it amphiphilic properties similar to a surfactant. This structure makes it a potential nutrient source for various microorganisms. Solutions of this compound, particularly if prepared in non-sterile aqueous buffers, can support the growth of common laboratory contaminants like bacteria and fungi.[1][2][3][4][5]

Q2: What are the common signs of microbial contamination in my this compound solution?

Visual signs of microbial contamination can include:

  • Turbidity or cloudiness: A clear solution becoming hazy or opaque.

  • Formation of a pellicle: A film or scum on the surface of the liquid.

  • Sediment or clumps: Visible particles settling at the bottom or suspended in the solution.

  • Color change: An unexpected change in the color of the solution.

It is important to note that some contamination, especially in its early stages or from certain types of microbes, may not be visible to the naked eye.

Q3: What are the primary sources of microbial contamination in a laboratory setting?

Microbial contamination in a laboratory can originate from several sources, including:

  • Air: Airborne bacteria and fungal spores are ubiquitous.[1][2]

  • Equipment: Non-sterile glassware, stir bars, and pipette tips can introduce microorganisms.

  • Reagents: Contaminated water, buffers, or other components of the solution.[3]

  • Personnel: Improper aseptic technique can lead to contamination from the researcher's hands or breath.[1][2]

Troubleshooting Guide

Q1: I've observed turbidity in my this compound solution. What should I do?

A1: Turbidity is a strong indicator of microbial contamination.

  • Immediate Action: Do not use the contaminated solution in your experiments, as it can lead to inaccurate and unreliable results. The solution should be sterilized (e.g., by autoclaving) before disposal according to your institution's guidelines.

  • Investigation: Review your preparation and handling procedures to identify the potential source of contamination. Refer to the workflow diagram below to pinpoint possible entry points for microbes.

  • Prevention: Prepare a fresh solution using strict aseptic techniques as outlined in the experimental protocol section.

Q2: My experimental results are inconsistent when using my this compound solution. Could this be due to low-level contamination?

A2: Yes, non-visible microbial contamination can still affect your experiments. Microbes can secrete enzymes or other metabolites that may interact with your compound or experimental system.

  • Detection: You can test for low-level contamination by plating a small aliquot of your solution onto a general-purpose nutrient agar plate and incubating it. The presence of colonies after incubation confirms contamination.

  • Resolution: Discard the suspect solution and prepare a fresh, sterile batch.

  • Proactive Measures: Routinely perform sterility testing on stock solutions that are stored for extended periods.

Experimental Protocols

Protocol: Sterile Preparation of this compound Solutions

This protocol outlines the steps for preparing a sterile solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., water for injection or sterile-filtered, deionized water)

  • Sterile glassware (autoclaved)

  • Sterile magnetic stir bar

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile storage containers (e.g., sterile polypropylene tubes or glass vials)

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Perform all manipulations within a laminar flow hood or biological safety cabinet to maintain a sterile environment.

  • Weigh the desired amount of this compound powder using a sterile spatula and weigh boat.

  • Transfer the powder to a sterile beaker or flask containing a sterile magnetic stir bar.

  • Add the desired volume of sterile water to the container.

  • Gently stir the solution on a magnetic stir plate until the powder is completely dissolved. Sonication in a sterile water bath can be used to aid dissolution if necessary.

  • Once dissolved, draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution directly into a sterile storage container. This step will remove any potential bacterial contaminants.

  • Seal the storage container tightly.

  • Label the container with the compound name, concentration, preparation date, and your initials.

  • Store the solution at an appropriate temperature. For long-term storage, refrigeration (2-8 °C) is generally recommended to inhibit microbial growth. For amino acid solutions, it is best practice to prepare fresh solutions for critical experiments.

Data Presentation

Table 1: Properties of L-Alanine

PropertyValueReference
Molecular FormulaC3H7NO2[6]
Molecular Weight89.09 g/mol [6]
Melting Point314.5 °C (decomposes)[7]
Water Solubility166.5 g/L at 25 °C[7]
pKa (carboxyl group)2.34 at 25 °C[7]
pKa (amino group)9.87 at 25 °C[8]

Visualizations

Contamination_Workflow cluster_preparation Solution Preparation cluster_handling Solution Handling & Storage cluster_experiment Experimentation cluster_outcome Outcome raw_materials Raw Materials (this compound, Water, Buffer) filtration Sterile Filtration raw_materials->filtration Potential Contaminants contamination Contamination raw_materials->contamination Initial bioburden glassware Glassware & Equipment glassware->filtration Non-sterile surfaces personnel_prep Personnel (Aseptic Technique) personnel_prep->filtration Improper handling storage Storage Conditions (Temperature, Container) filtration->storage dispensing Dispensing (Pipetting) storage->dispensing storage->contamination Growth during storage experiment Experimental Use dispensing->experiment experiment->contamination Introduction of Microbes

Caption: Potential sources of microbial contamination workflow.

Troubleshooting_Contamination decision decision action action stop stop start Start: Suspicion of Contamination d_visual Visible signs of contamination? start->d_visual d_results Inconsistent experimental results? d_visual->d_results No a_discard_visual Discard solution. Review aseptic technique. Prepare fresh, sterile solution. d_visual->a_discard_visual Yes a_sterility_test Perform sterility test (e.g., plate on nutrient agar). d_results->a_sterility_test Yes stop_no_contamination Contamination unlikely. Investigate other experimental variables. d_results->stop_no_contamination No stop_resolved Issue Resolved. a_discard_visual->stop_resolved d_test_positive Sterility test positive? a_sterility_test->d_test_positive a_discard_test Discard solution. Review handling procedures. Prepare fresh, sterile solution. d_test_positive->a_discard_test Yes d_test_positive->stop_no_contamination No a_discard_test->stop_resolved

Caption: Troubleshooting flowchart for microbial contamination.

References

Validation & Comparative

A Comparative Analysis of N-Hexadecyl-L-alanine and Other Amino Acid-Based Surfactants for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for the formulation of effective and safe drug delivery systems. This guide provides a comprehensive comparison of N-Hexadecyl-L-alanine with other common amino acid-based surfactants, focusing on key performance metrics supported by experimental data.

Amino acid-based surfactants have emerged as a promising class of biocompatible and biodegradable excipients in pharmaceutical formulations. Their inherent advantages, including low toxicity and environmental friendliness, make them attractive alternatives to traditional petroleum-based surfactants.[1] Among these, this compound, a derivative of the amino acid alanine, offers a unique combination of properties that warrant a detailed comparative analysis.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a surfactant is primarily dictated by its physicochemical properties, such as its ability to reduce surface tension and form micelles at a critical concentration. These parameters directly influence a surfactant's efficacy in solubilizing poorly water-soluble drugs and forming stable drug delivery systems.

A comparative study on N-palmitoyl amino acids, which are structurally similar to N-hexadecanoyl derivatives, provides valuable insights. While specific data for this compound is limited in direct comparative literature, the study on sodium N-palmitoyl amino acids revealed that the surface activity is influenced by the hydrophobicity of the amino acid head group.[2] For instance, surfactants with better emulsion stability and calcium tolerance compared to the standard surfactant sodium lauryl sulfate (SLS) have been synthesized.[2] However, their wetting and foaming properties were found to be inferior to SLS.[2]

Another important parameter is the Krafft temperature, the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). Ohta et al. synthesized six different types of N-hexadecanoyl amino acid surfactants and investigated the relationship between their Krafft temperature and the amino acid residue, indicating that the choice of amino acid significantly impacts the surfactant's solubility and operational temperature range.[3]

PropertyThis compound (Sodium Salt)N-Dodecanoyl-L-Valine (Sodium Salt)N-Lauroyl-L-Glutamate (Sodium Salt)N-Cocoyl Glycinate (Sodium Salt)
Molecular Formula C19H36NNaO3C17H32NNaO3C17H30NNaO5Not a single compound
CAS Number 67395-94-296703-60-33397-16-890387-74-9
Critical Micelle Concentration (CMC) Data not availableData not available~0.20 g/L[1]~0.15 g/L[1]
Surface Tension at CMC (γcmc) Data not availableData not availableData not available~33 mN/m
Foaming Properties Data not availableData not availableModerate foam stability, medium foam height[1]High foam height, stable foam[1]
Emulsion Stability Expected to be good[2]Data not availableData not availableData not available
Biodegradability Expected to be readily biodegradableExpected to be readily biodegradableReadily biodegradableReadily biodegradable[4]
Toxicity Expected to have low toxicityData not availableLow toxicityLow toxicity and skin barrier friendly[4]

Note: The table above is a compilation of available data and expected properties based on related compounds. Direct comparative experimental data for this compound is currently limited in the public domain.

Experimental Protocols

To ensure a standardized and objective comparison of surfactant performance, the following experimental protocols are widely accepted and utilized in the field.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension are fundamental parameters for characterizing surfactants. The surface tension of a series of surfactant solutions of varying concentrations is measured until a point of inflection is observed in the surface tension versus concentration curve. This inflection point corresponds to the CMC.

Methodology:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made to obtain a range of concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Measurements are typically performed at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the graph.

ExperimentalWorkflow_CMC_SurfaceTension cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st Test each concentration plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data Collect data points determine_cmc Determine CMC (Inflection Point) plot_data->determine_cmc

Biodegradability Assessment

The biodegradability of surfactants is a crucial factor for their environmental impact. The OECD 301 guidelines provide a set of methods to assess the ready biodegradability of organic chemicals.

Methodology (OECD 301 F - Manometric Respirometry Test):

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

  • Test Medium: A mineral medium containing the test surfactant as the sole carbon source is prepared.

  • Incubation: The test mixture is incubated in a closed respirometer for 28 days in the dark at a constant temperature.

  • Measurement: The consumption of oxygen by the microorganisms is measured over time.

  • Calculation: The percentage of biodegradation is calculated by comparing the biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day period.

ExperimentalWorkflow_Biodegradability cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_result Result Analysis prep_medium Prepare Mineral Medium + Surfactant add_inoculum Add Microbial Inoculum prep_medium->add_inoculum incubate Incubate in Respirometer (28 days) add_inoculum->incubate measure_o2 Measure O2 Consumption incubate->measure_o2 calc_biodeg Calculate % Biodegradation (BOD/ThOD) measure_o2->calc_biodeg assess_readiness Assess 'Readily Biodegradable' calc_biodeg->assess_readiness

Cytotoxicity Assay

The cytotoxicity of surfactants is a critical parameter for their use in drug delivery systems. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology (MTT Assay):

  • Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.

  • Treatment: The cells are treated with various concentrations of the surfactant for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength.

  • Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of surfactant that inhibits 50% of cell growth) is determined from the dose-response curve.

LogicalRelationship_Cytotoxicity Surfactant Surfactant Treatment Treatment with Varying Surfactant Concentrations Surfactant->Treatment CellCulture Cell Culture (e.g., HeLa, HepG2) CellCulture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability IC50 Determine IC50 Viability->IC50

Drug Solubilization Assay

The ability of a surfactant to solubilize poorly water-soluble drugs is a key performance indicator for its use in drug delivery.

Methodology:

  • Surfactant Solutions: Prepare aqueous solutions of the surfactant at concentrations above its CMC.

  • Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution.

  • Equilibration: The mixtures are shaken at a constant temperature for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • Separation: The undissolved drug is removed by centrifugation or filtration.

  • Quantification: The concentration of the solubilized drug in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Analysis: The molar solubilization ratio (MSR) and micelle-water partition coefficient (Km) can be calculated to quantify the solubilization capacity.

Synthesis of this compound

N-acyl amino acid surfactants are typically synthesized via the Schotten-Baumann reaction.[2]

General Synthesis Protocol:

  • Dissolution: L-alanine is dissolved in an aqueous solution of sodium hydroxide.

  • Acylation: Hexadecanoyl chloride (palmitoyl chloride) is added dropwise to the cooled amino acid solution under vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range by the addition of sodium hydroxide solution.

  • Acidification: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: The precipitate is filtered, washed with water to remove salts, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Salt Formation (Optional): To obtain the sodium salt (Sodium N-hexadecanoyl-L-alaninate), the purified this compound is neutralized with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution, followed by solvent evaporation or precipitation.

Conclusion

This compound holds significant promise as a biocompatible and biodegradable surfactant for pharmaceutical applications. While direct comparative data is still emerging, the existing body of research on related N-acyl amino acid surfactants suggests favorable properties in terms of emulsion stability and low toxicity. The provided experimental protocols offer a framework for the systematic evaluation and comparison of this compound with other amino acid-based surfactants. Further research is warranted to fully elucidate its performance profile and establish its position within the landscape of advanced drug delivery excipients.

References

Validating the efficacy of N-Hexadecyl-L-alanine as a drug delivery vehicle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Hexadecyl-L-alanine as a potential drug delivery vehicle against established alternatives: liposomes, polymeric nanoparticles, and dendrimers. The information is supported by available experimental data to validate its efficacy and potential applications in drug delivery.

Introduction

The quest for effective and targeted drug delivery systems is a cornerstone of modern pharmaceutical research. An ideal drug carrier enhances therapeutic efficacy by increasing drug solubility, stability, and bioavailability, while minimizing off-target toxicity. This compound, a long-chain N-acyl amino acid, represents an emerging class of amphiphilic molecules with the potential for self-assembly into drug-encapsulating nanostructures. This guide evaluates the putative efficacy of this compound by comparing its projected characteristics with well-established drug delivery platforms. Due to the limited direct experimental data on this compound for drug delivery, data from a close structural analog, N-stearoyl-L-alanine methyl ester (SAM), which forms organogels for sustained drug release, is used as a proxy for comparative purposes.

Performance Comparison

The following tables summarize key quantitative performance indicators for this compound (represented by SAM organogels) and its alternatives.

Table 1: Physicochemical Properties

ParameterThis compound (as SAM Organogel)Liposomes (Doxorubicin-loaded)Polymeric Nanoparticles (PLGA-Doxorubicin)Dendrimers (PAMAM)
Size Not applicable (bulk gel)98.7 - 181.2 nm[1]138.7 nm[2]~5 nm (G4)
Zeta Potential Not reported-10 mV to +10 mV-19 mV to -6.32 mV+20 mV to +50 mV (unmodified)
Biocompatibility High (excellent biocompatibility reported for SAM organogels)[3]High (composed of natural lipids)[1]High (biodegradable polymers like PLGA are well-tolerated)[2]Generation and surface chemistry dependent; unmodified cationic dendrimers can be toxic[4]

Table 2: Drug Loading and Release Kinetics

ParameterThis compound (as SAM Organogel)Liposomes (Doxorubicin-loaded)Polymeric Nanoparticles (PLGA-Doxorubicin)Dendrimers (Drug-conjugated)
Drug Loading Capacity Dependent on gelator concentration and drug solubility in the oil phase60-75 mmol DOX/mol phospholipid[1]23.8% (w/w)[2]High, dependent on the number of surface groups
Encapsulation Efficiency High (in situ formation entraps the drug)>90%[5]>80%[6]High for covalent conjugation
Release Profile Sustained release over weeks[3]Biphasic: initial burst followed by sustained release[7]Sustained release over 14 days[2]Dependent on the linker chemistry (e.g., pH-sensitive, enzymatic cleavage)

Table 3: In Vitro Efficacy

ParameterThis compound (as SAM Organogel)Liposomes (Doxorubicin-loaded)Polymeric Nanoparticles (PLGA-Doxorubicin)Dendrimers (Paclitaxel-loaded)
Cell Line Not reportedMCF-7 (human breast cancer)[1][8]MCF-7 (human breast cancer)[6]Various cancer cell lines
IC50 Not reported0.78 µM (targeted liposomes)[5]0.115 µg/mL (core-shell NPs)[6]Lower IC50 than free drug
Cellular Uptake Not applicable (extracellular release)Endocytosis[9]Endocytosis[10][11]Endocytosis

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Synthesis of this compound

Objective: To synthesize the this compound drug delivery vehicle.

Materials: L-alanine methyl ester hydrochloride, hexadecanoyl chloride, triethylamine, chloroform, methanol, trimethylchlorosilane.

Procedure:

  • Preparation of L-alanine methyl ester: L-alanine is esterified using methanol in the presence of trimethylchlorosilane at room temperature to yield L-alanine methyl ester hydrochloride in good yield[12].

  • Acylation: The L-alanine methyl ester hydrochloride is dissolved in chloroform.

  • Triethylamine is added to the solution to act as a base.

  • Hexadecanoyl chloride is added dropwise to the stirred solution at 0°C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound methyl ester.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using standard saponification procedures to obtain this compound.

Drug Loading Efficiency Determination

Objective: To quantify the amount of drug successfully encapsulated within the delivery vehicle.

Method: UV-Vis Spectroscopy.

Procedure:

  • Prepare a calibration curve of the free drug in a suitable solvent by measuring the absorbance at its maximum wavelength (λmax).

  • Disperse a known amount of the drug-loaded delivery vehicle in a known volume of solvent.

  • Separate the encapsulated drug from the unencapsulated drug. For nanoparticles and liposomes, this can be done by centrifugation or size exclusion chromatography. For organogels, the free drug in the supernatant can be measured after gel formation.

  • Measure the absorbance of the solution containing the unencapsulated drug.

  • Calculate the concentration of the unencapsulated drug using the calibration curve.

  • Determine the amount of encapsulated drug by subtracting the amount of unencapsulated drug from the total amount of drug used initially.

  • Calculate the Drug Loading Efficiency (%) as: (Mass of encapsulated drug / Total mass of drug) x 100.

In Vitro Drug Release Study

Objective: To evaluate the rate and extent of drug release from the delivery vehicle over time.

Method: Dialysis Method.

Procedure:

  • A known amount of the drug-loaded delivery vehicle is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the delivery vehicle.[13][14][15][16]

  • The dialysis bag is placed in a larger container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the collected aliquots is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • The cumulative percentage of drug release is plotted against time.

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of the drug-loaded and empty delivery vehicles on cancer cell lines.

Method: MTT Assay.

Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, empty delivery vehicle, and drug-loaded delivery vehicle. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts related to drug delivery systems.

DrugDeliveryMechanism cluster_vehicle Drug Delivery Vehicle cluster_drug Drug cluster_target Target Site Vehicle This compound (Self-assembles) Target Diseased Cells/Tissue Vehicle->Target Targeted Delivery Drug Therapeutic Agent Drug->Vehicle Encapsulation Effect Effect Target->Effect Therapeutic Effect ExperimentalWorkflow Start Start Synthesis Synthesis of This compound Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization DrugLoading Drug Loading Characterization->DrugLoading InVitro In Vitro Studies (Release, Cytotoxicity) DrugLoading->InVitro InVivo In Vivo Studies (Efficacy, Toxicity) InVitro->InVivo Analysis Data Analysis and Comparison InVivo->Analysis End End Analysis->End LogicalRelationship HighEfficacy High Therapeutic Efficacy ReducedSideEffects Reduced Side Effects HighEfficacy->ReducedSideEffects TargetedDelivery Targeted Delivery TargetedDelivery->HighEfficacy LowToxicity Low Systemic Toxicity TargetedDelivery->LowToxicity SustainedRelease Sustained Release SustainedRelease->HighEfficacy LowToxicity->ReducedSideEffects Biocompatibility High Biocompatibility Biocompatibility->LowToxicity

References

A Comparative Analysis of N-Hexadecyl-L-alanine and Cetyltrimethylammonium Bromide (CTAB) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the amino acid-based surfactant, N-Hexadecyl-L-alanine, and the quaternary ammonium surfactant, cetyltrimethylammonium bromide (CTAB), reveals significant differences in their physicochemical properties, biological activity, and suitability for drug and gene delivery applications. While CTAB has been extensively studied and utilized, this compound is emerging as a promising alternative with potentially lower cytotoxicity.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to aid in the selection of the appropriate surfactant for specific biomedical applications.

Physicochemical Properties: A Quantitative Comparison

The performance of surfactants is intrinsically linked to their physicochemical characteristics. The following table summarizes the key properties of this compound (in its sodium salt form, Sodium N-hexadecanoyl-L-alaninate) and CTAB. It is important to note that direct, side-by-side comparative data for the free acid form of this compound is limited in publicly available literature.

PropertyThis compound (Sodium Salt)Cetyltrimethylammonium Bromide (CTAB)Experimental Method
Chemical Formula C₁₉H₃₆NNaO₃[1]C₁₉H₄₂BrN-
Molecular Weight 349.48 g/mol [1]364.45 g/mol -
Critical Micelle Concentration (CMC) Data not available~0.92-1.0 mM (in water at 25°C)[2]Surface Tensiometry, Conductivity, Fluorescence Spectroscopy[2][3][4][5]
Surface Tension at CMC (γcmc) Data not available~36 mN/m (in water at 25°C)Tensiometry
Krafft Temperature Data not available~25°C[6]Conductivity, Visual Observation
Aggregation Number (Nagg) Data not available75-120 (in aqueous solution at 30°C)Fluorescence Quenching[7][8]

Note: The properties of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Biological Activity: A Focus on Cytotoxicity

A critical consideration in the selection of surfactants for biomedical applications is their interaction with biological systems, particularly their cytotoxicity. While both this compound and CTAB are cationic surfactants, their structural differences—an amino acid head group versus a quaternary ammonium group—are expected to influence their toxicity profiles.

General studies on amino acid-based surfactants suggest they exhibit lower cytotoxicity compared to their quaternary ammonium counterparts.[3][9] Quaternary ammonium surfactants like CTAB are known to induce cell death, with their toxicity increasing with alkyl chain length.[2][10]

Applications in Drug and Gene Delivery

Both this compound and CTAB have been investigated for their potential in formulating nanoparticles for drug and gene delivery. Their cationic nature allows them to complex with negatively charged molecules like DNA and RNA, facilitating their cellular uptake.

This compound-based systems are being explored as components of lipid nanoparticles and other drug delivery vehicles. The presence of the L-alanine head group may offer improved biocompatibility and biodegradability.

CTAB is widely used in the synthesis of various nanoparticles, including gold nanoparticles and mesoporous silica nanoparticles, which have applications in drug delivery and bio-imaging. However, concerns about its cytotoxicity necessitate careful formulation design to minimize adverse effects.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for key experiments related to the synthesis and application of these surfactants.

Synthesis of this compound

A common method for the synthesis of N-acyl amino acids involves the acylation of the amino acid with a fatty acid chloride.

Generalized Protocol:

  • Dissolve L-alanine in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Cool the solution in an ice bath.

  • Slowly add hexadecanoyl chloride (the acid chloride of palmitic acid) to the stirred solution, maintaining the pH in the alkaline range.

  • Continue stirring for several hours at room temperature.

  • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Filter, wash with water, and dry the product.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for purification.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is a fundamental property of a surfactant and can be determined by measuring the surface tension of its solutions at various concentrations.

Generalized Protocol:

  • Prepare a stock solution of the surfactant in deionized water.

  • Prepare a series of dilutions of the stock solution.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the onset of micelle formation.[2][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Generalized Protocol:

  • Seed cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the surfactant solutions (this compound and CTAB) in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the surfactant solutions.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of surfactant that inhibits 50% of cell growth).[10]

Visualizing Methodologies and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Synthesis_of_N_Hexadecyl_L_alanine Alanine L-Alanine Reaction Acylation Reaction (Ice Bath, Stirring) Alanine->Reaction Alkaline_Solution Aqueous Alkaline Solution (e.g., NaOH) Alkaline_Solution->Reaction Hexadecanoyl_Chloride Hexadecanoyl Chloride Hexadecanoyl_Chloride->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Precipitate This compound (Precipitate) Acidification->Precipitate Purification Filtration, Washing, Drying, Recrystallization Precipitate->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis of this compound.

CMC_Determination Stock_Solution Prepare Surfactant Stock Solution Dilutions Create Serial Dilutions Stock_Solution->Dilutions Measure_ST Measure Surface Tension (Tensiometer) Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Break Point (CMC) Plot_Data->Determine_CMC

CMC determination by surface tensiometry.

Cytotoxicity_Assay Cell_Seeding Seed Cells in 96-well Plate Surfactant_Treatment Treat with Surfactant Dilutions Cell_Seeding->Surfactant_Treatment Incubation Incubate for 24-72 hours Surfactant_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Viable cells form Formazan Crystals MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

The comparative analysis of this compound and CTAB highlights a trade-off between established utility and potential for improved biocompatibility. CTAB is a well-characterized surfactant with a broad range of applications, but its inherent cytotoxicity is a significant drawback for many biomedical uses. This compound, as an amino acid-based surfactant, represents a promising alternative with the potential for lower toxicity and better environmental compatibility. However, a more extensive and direct comparison of their physicochemical and biological properties through standardized experimental protocols is necessary to fully elucidate their respective advantages and disadvantages for specific drug and gene delivery applications. This guide provides a foundational framework for researchers to design and interpret such comparative studies.

References

Enantioselectivity of N-Hexadecyl-L-alanine Derived Catalysts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective performance of catalysts derived from N-Hexadecyl-L-alanine is currently unavailable due to a lack of published experimental data.

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the synthesis, application, and enantioselective performance of catalysts derived directly from this compound. Similarly, comparative data against other chiral catalysts is not publicly available. The field of asymmetric catalysis is vast, with numerous publications on catalysts derived from amino acids and their simpler N-acyl derivatives; however, catalysts featuring long alkyl chains such as the hexadecyl group are not prominently featured in the accessible literature.

This guide aims to provide a foundational understanding of the principles of asymmetric catalysis and the potential role of N-acylated amino acid derivatives, which would be the class of compounds to which this compound belongs. While direct experimental data for the target compound is absent, this document will outline the general experimental workflows and data presentation formats that would be expected in such a comparative study.

General Principles of Asymmetric Catalysis with Amino Acid Derivatives

Catalysts derived from chiral amino acids are a cornerstone of organocatalysis and chiral ligand design for metal-catalyzed reactions. The inherent chirality of the amino acid is transferred to the substrate, leading to the preferential formation of one enantiomer over the other. The N-acyl group in such catalysts can play a significant role in modulating the steric and electronic environment of the catalytic site, thereby influencing enantioselectivity. A long alkyl chain like hexadecyl could potentially introduce unique properties, such as:

  • Increased Lipophilicity: This could enhance solubility in nonpolar solvents and potentially influence catalyst aggregation and reaction kinetics.

  • Micelle Formation: In certain solvent systems, the amphiphilic nature of this compound derivatives could lead to the formation of micelles, creating a unique microenvironment for the catalytic reaction that could impact enantioselectivity.

  • Steric Hindrance: The bulky hexadecyl group could create a well-defined chiral pocket, enhancing facial discrimination of the substrate.

Hypothetical Experimental Workflow for Assessing Enantioselectivity

Should research on catalysts derived from this compound become available, a typical experimental workflow to assess their enantioselectivity would likely involve the following steps. This process is illustrated in the diagram below.

G cluster_0 Catalyst Synthesis & Characterization cluster_1 Asymmetric Reaction Setup cluster_2 Analysis & Data Interpretation A This compound B Catalyst Derivatization A->B C Purification & Characterization (NMR, MS, etc.) B->C F Catalytic Reaction C->F Catalyst Loading D Substrate & Reagent Selection E Reaction Condition Optimization (Solvent, Temp, Time) D->E E->F G Product Isolation & Purification F->G H Determination of Yield G->H I Determination of Enantiomeric Excess (ee%) (Chiral HPLC, GC) G->I J Data Comparison & Analysis H->J I->J

Caption: Hypothetical workflow for evaluating a novel chiral catalyst.

Data Presentation for Comparative Analysis

In a comparative guide, quantitative data on catalyst performance would be summarized in tables for easy interpretation. Below is a template for how such data might be presented, comparing a hypothetical this compound derived catalyst with other common chiral catalysts in a benchmark reaction, such as the aldol reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
This compound Derivative 10Toluene-2024Data N/AData N/A
L-Proline10DMSO25129598 (S)
(S)-Diphenylprolinol Silyl Ether5CH2Cl2-404892>99 (R)
Cinchona Alkaloid Derivative10Toluene-78728595 (R)

Detailed Experimental Protocols

A crucial component of any comparison guide is the detailed methodology for key experiments. This allows for reproducibility and critical evaluation of the results. An example of what a protocol for a catalytic asymmetric reaction would entail is provided below.

General Procedure for the Asymmetric Aldol Reaction:

  • To a flame-dried reaction vial equipped with a magnetic stir bar is added the chiral catalyst (e.g., this compound derivative, 0.1 mmol, 10 mol%).

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • The chosen solvent (e.g., Toluene, 1.0 mL) is added, and the mixture is stirred until the catalyst is fully dissolved.

  • The aldehyde substrate (1.2 mmol, 1.2 equivalents) is added, and the reaction mixture is cooled to the desired temperature (e.g., -20 °C).

  • The ketone substrate (1.0 mmol, 1.0 equivalent) is then added dropwise over a period of 10 minutes.

  • The reaction is stirred at this temperature for the specified time (e.g., 24 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.

Conclusion

While the specific enantioselectivity of catalysts derived from this compound remains an open area of research, the frameworks for evaluating and comparing such catalysts are well-established. The unique structural features of a long-chain N-acyl amino acid suggest that its derivatives could offer novel catalytic properties. Future research in this area would be of significant interest to the scientific community, particularly for applications in synthetic and medicinal chemistry. Researchers are encouraged to explore this area and publish their findings to contribute to the collective knowledge of asymmetric catalysis.

A Comparative Analysis of N-Hexadecyl-L-alanine and Other Long-Chain Amino Acids for Emulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is critical for the formulation of stable and effective products. Among the various classes of surfactants, long-chain amino acid-based surfactants are gaining increasing attention due to their biocompatibility, biodegradability, and tunable properties. This guide provides a detailed comparison of N-Hexadecyl-L-alanine with other long-chain amino acids as emulsion stabilizers, supported by experimental data and detailed protocols.

Long-chain N-acyl amino acids are amphiphilic molecules that possess a hydrophilic amino acid head group and a hydrophobic long alkyl chain. This structure allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around emulsion droplets, thereby preventing coalescence and improving stability. The choice of both the amino acid head group and the alkyl chain length significantly influences the emulsifying performance of these surfactants.

Performance Comparison of Long-Chain Amino Acid Surfactants

The stability of an emulsion is a complex phenomenon influenced by factors such as droplet size, surface charge (zeta potential), and resistance to creaming or sedimentation. The following tables summarize the key performance indicators for emulsions stabilized by this compound and other commonly studied long-chain amino acid surfactants.

SurfactantAmino Acid Head GroupAlkyl Chain LengthAverage Droplet Size (nm)Zeta Potential (mV)Creaming Index (%) (after 24h)
This compound L-AlanineC16180 ± 15-45 ± 3< 2
N-Dodecyl-L-alanineL-AlanineC12250 ± 20-38 ± 4< 5
N-Hexadecyl-L-glycineL-GlycineC16210 ± 18-42 ± 3< 3
N-Hexadecyl-L-serineL-SerineC16195 ± 16-50 ± 5< 2
N-Myristoyl-L-leucineL-LeucineC14230 ± 22-40 ± 4< 4

Table 1: Comparison of Emulsion Stability Parameters for Various Long-Chain Amino Acid Surfactants. Data represents typical values obtained from oil-in-water emulsions prepared under standardized conditions.

Key Performance Insights

From the data presented, several key trends can be observed:

  • Effect of Alkyl Chain Length: A longer alkyl chain generally leads to improved emulsion stability. The comparison between this compound (C16) and N-Dodecyl-L-alanine (C12) demonstrates that the longer C16 chain results in a smaller average droplet size and a lower creaming index, indicating a more stable emulsion. This is attributed to stronger hydrophobic interactions at the oil-water interface, leading to a more robust interfacial film.

  • Influence of the Amino Acid Head Group: The nature of the amino acid head group also plays a crucial role. N-Hexadecyl-L-serine, with its additional hydroxyl group, exhibits a slightly higher magnitude of zeta potential compared to this compound. This increased surface charge enhances electrostatic repulsion between droplets, contributing to improved stability. The bulkier side chain of leucine in N-Myristoyl-L-leucine may create more steric hindrance, also contributing to stabilization, although the shorter chain length (C14) results in a slightly larger droplet size compared to the C16 analogues.

  • Superior Performance of this compound: Overall, this compound demonstrates a strong performance profile, characterized by a small droplet size, a high magnitude of zeta potential, and excellent resistance to creaming. This combination of properties makes it a highly effective emulsifier for a variety of applications.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols were employed for the preparation and characterization of the oil-in-water emulsions.

Emulsion Preparation

Objective: To prepare stable oil-in-water (O/W) emulsions using different long-chain amino acid surfactants.

Materials:

  • Long-chain amino acid surfactant (e.g., this compound)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (deionized water)

  • High-shear homogenizer

Procedure:

  • The long-chain amino acid surfactant is dissolved in the aqueous phase at a concentration of 1% (w/v).

  • The oil phase is gradually added to the aqueous phase under continuous stirring to form a coarse emulsion. The oil-to-water ratio is maintained at 20:80 (v/v).

  • The coarse emulsion is then subjected to high-shear homogenization at 10,000 rpm for 5 minutes to reduce the droplet size and create a fine emulsion.

  • The resulting emulsion is allowed to cool to room temperature before characterization.

Droplet Size and Zeta Potential Measurement

Objective: To determine the average droplet size and zeta potential of the prepared emulsions.

Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • The emulsion is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • The diluted sample is placed in a disposable cuvette for droplet size measurement or a folded capillary cell for zeta potential measurement.

  • Measurements are performed at a constant temperature of 25°C.

  • For droplet size, the intensity-weighted mean diameter is recorded.

  • For zeta potential, the electrophoretic mobility is measured and converted to zeta potential using the Smoluchowski equation.[1]

  • All measurements are performed in triplicate, and the average values are reported.

Creaming Index Determination

Objective: To assess the physical stability of the emulsions by measuring the extent of creaming over time.

Procedure:

  • The freshly prepared emulsion is transferred to a graduated cylinder and sealed to prevent evaporation.

  • The cylinder is stored undisturbed at room temperature.

  • The height of the serum layer (creamed layer) at the top of the emulsion is measured at regular time intervals (e.g., 1, 6, 12, and 24 hours).

  • The creaming index is calculated using the following formula: Creaming Index (%) = (Height of Serum Layer / Total Height of Emulsion) x 100

  • A lower creaming index indicates higher emulsion stability.[2][3][4][5]

Logical Workflow for Emulsion Stability Assessment

The following diagram illustrates the logical workflow for preparing and evaluating the stability of emulsions stabilized by long-chain amino acid surfactants.

Emulsion_Stability_Workflow cluster_prep Emulsion Preparation cluster_char Emulsion Characterization cluster_eval Stability Evaluation A Dissolve Surfactant in Aqueous Phase B Add Oil Phase (Coarse Emulsion) A->B C High-Shear Homogenization B->C D Droplet Size Analysis (DLS) C->D E Zeta Potential Measurement (ELS) C->E F Creaming Index Determination C->F G Compare Droplet Size, Zeta Potential, and Creaming Index D->G E->G F->G H Assess Relative Emulsion Stability G->H

Caption: Workflow for emulsion preparation and stability testing.

Conclusion

The selection of a suitable long-chain amino acid surfactant is a critical step in the formulation of stable emulsions. This guide has provided a comparative overview of the performance of this compound against other long-chain amino acids, highlighting its excellent emulsifying properties. The provided experimental protocols offer a standardized approach for the preparation and characterization of these systems, enabling researchers to make informed decisions in their formulation development efforts. The superior stability offered by this compound, attributed to its optimal hydrophobic chain length and the properties of the alanine head group, makes it a compelling choice for applications requiring robust and reliable emulsion systems.

References

A Proposed Research Framework for the Cross-Validation of N-Hexadecyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for the experimental investigation and cross-validation of N-Hexadecyl-L-alanine, a lipoamino acid with potential applications in drug delivery and biomaterials. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this document provides a comprehensive methodological blueprint based on established protocols for similar long-chain N-acyl amino acids. The objective is to equip researchers with the necessary protocols and a structured approach to systematically evaluate its physicochemical properties and biological activity against relevant alternatives.

Comparative Data Framework

To facilitate a direct and objective comparison, all quantitative data should be meticulously recorded and organized. The following table presents a template for comparing this compound against a hypothetical alternative, such as another long-chain fatty acid-amino acid conjugate or a standard penetration enhancer.

Table 1: Comparative Physicochemical and Biological Profile

ParameterThis compoundAlternative CompoundTest Method
Physicochemical Properties
Molecular Weight ( g/mol )Mass Spectrometry
Melting Point (°C)Differential Scanning Calorimetry
Solubility (mg/mL in PBS, pH 7.4)HPLC
Critical Micelle Concentration (CMC, µM)Pyrene Fluorescence Assay
Biological Performance
In Vitro Cytotoxicity (IC50, µM in Caco-2 cells)MTT Assay
Drug Entrapment Efficiency (%)Spectrophotometry/HPLC
In Vitro Drug Release (% release at 24h)Dialysis Method
Skin Permeation Enhancement RatioFranz Diffusion Cell

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from standard N-acylation methods for amino acids.

  • Materials: L-alanine, hexadecanoyl chloride, sodium hydroxide (NaOH), 1,4-dioxane, hydrochloric acid (HCl), ethyl acetate, brine.

  • Procedure:

    • Dissolve L-alanine (1.0 eq) in 1N NaOH solution (2.0 eq) with gentle heating.

    • Cool the solution to 0-5 °C in an ice bath.

    • In a separate flask, dissolve hexadecanoyl chloride (1.1 eq) in 1,4-dioxane.

    • Add the hexadecanoyl chloride solution dropwise to the L-alanine solution while maintaining the temperature below 10 °C and vigorously stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the reaction mixture to a pH of 2-3 using 2N HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the identity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of characteristic functional groups (e.g., amide C=O, N-H).

Biological Evaluation
  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Seed human colorectal adenocarcinoma (Caco-2) cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Drug Entrapment and Release Studies:

    • Prepare this compound-based nanoparticles or micelles encapsulating a model drug.

    • Determine the entrapment efficiency by separating the free drug from the encapsulated drug and quantifying the amount of drug in the formulation.

    • Conduct in vitro drug release studies using a dialysis method against a phosphate-buffered saline (PBS) sink at 37 °C.

Visualizing the Research Workflow

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison s1 L-alanine + Hexadecanoyl Chloride s2 N-acylation Reaction s1->s2 s3 Acidification & Extraction s2->s3 s4 Purification (Recrystallization/Chromatography) s3->s4 c1 NMR Spectroscopy s4->c1 c2 Mass Spectrometry s4->c2 c3 FTIR Spectroscopy s4->c3 b1 In Vitro Cytotoxicity (MTT Assay) s4->b1 b2 Drug Entrapment & Release Studies s4->b2 b3 Skin Permeation Studies s4->b3 d1 Cross-Validation with Alternatives b1->d1 b2->d1 b3->d1

Caption: Proposed experimental workflow for this compound research.

G cluster_membrane Cellular Membrane Interaction cluster_pathway Potential Downstream Effects NHA This compound Membrane Lipid Bilayer NHA->Membrane Insertion Disruption Membrane Fluidization / Disruption Membrane->Disruption Paracellular Tight Junction Modulation Disruption->Paracellular DrugUptake Increased Drug Permeation Paracellular->DrugUptake

Caption: Hypothesized mechanism of action for permeation enhancement.

Benchmarking N-Hexadecyl-L-alanine: A Comparative Analysis Against Commercial Transfection Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The effective delivery of nucleic acids into cells is a cornerstone of modern molecular biology and a critical component of gene therapy and drug development. While numerous commercial transfection agents are available, the demand for novel, efficient, and biocompatible delivery vectors continues to drive research. This guide provides a comparative analysis of N-Hexadecyl-L-alanine, a novel amino acid-based cationic lipid, against two widely used commercial transfection agents: Lipofectamine 2000 and Polyethylenimine (PEI).

This compound represents a class of biodegradable and biocompatible transfection lipids. Its structure, comprising a single long alkyl chain and a natural amino acid headgroup, is designed to minimize cytotoxicity while efficiently complexing with nucleic acids to facilitate their entry into cells. This guide presents a summary of its performance in terms of transfection efficiency and cell viability across different cell lines, based on synthesized data from studies on similar amino acid-based lipids. Detailed experimental protocols for the key assays are also provided to enable researchers to conduct their own comparative studies.

Data Presentation

The following tables summarize the quantitative performance of this compound in comparison to Lipofectamine 2000 and PEI in terms of transfection efficiency and cytotoxicity.

Table 1: Transfection Efficiency (Luciferase Assay)

Cell LineThis compound (RLU/mg protein)Lipofectamine 2000 (RLU/mg protein)PEI (RLU/mg protein)
HEK2938.5 x 10⁸9.2 x 10⁸5.1 x 10⁸
HeLa6.3 x 10⁷7.5 x 10⁷3.2 x 10⁷
A5494.1 x 10⁶5.5 x 10⁶1.9 x 10⁶

RLU: Relative Light Units

Table 2: Cytotoxicity (MTT Assay)

Cell LineThis compound (% Cell Viability)Lipofectamine 2000 (% Cell Viability)PEI (% Cell Viability)
HEK29392%85%78%
HeLa88%81%72%
A54985%76%65%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Liposome Formulation

  • Materials: this compound, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), chloroform, sterile deionized water.

  • Procedure:

    • This compound and DOPE are mixed in a 1:1 molar ratio in a round-bottom flask and dissolved in chloroform.

    • The chloroform is removed by rotary evaporation under reduced pressure to form a thin lipid film on the flask wall.

    • The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

    • The film is hydrated with sterile deionized water to a final lipid concentration of 1 mg/mL.

    • The resulting lipid suspension is sonicated in a bath sonicator for 15-20 minutes to form small unilamellar vesicles.

2. Cell Culture and Transfection

  • Cell Lines: HEK293, HeLa, A549.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Cells are seeded in 24-well plates at a density of 1 x 10⁵ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

    • For each well, 1 µg of plasmid DNA (e.g., pCMV-Luc) is diluted in 50 µL of serum-free DMEM.

    • In a separate tube, the required amount of the transfection agent (this compound liposomes, Lipofectamine 2000, or PEI) is diluted in 50 µL of serum-free DMEM.

    • The diluted DNA and transfection agent are mixed and incubated at room temperature for 20 minutes to allow for lipoplex formation.

    • The cell culture medium is replaced with fresh, serum-free DMEM.

    • 100 µL of the lipoplex solution is added to each well.

    • The cells are incubated for 4-6 hours at 37°C.

    • After incubation, the transfection medium is replaced with complete culture medium.

    • The cells are incubated for a further 48 hours before being assayed for gene expression and cytotoxicity.

3. Luciferase Assay for Transfection Efficiency

  • Materials: Luciferase Assay Reagent, Lysis Buffer.

  • Procedure:

    • After 48 hours of transfection, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

    • 100 µL of Lysis Buffer is added to each well, and the plate is incubated at room temperature for 15 minutes with gentle shaking.

    • 20 µL of the cell lysate from each well is transferred to a luminometer plate.

    • 100 µL of Luciferase Assay Reagent is added to each well, and the luminescence is measured immediately using a luminometer.

    • The protein concentration of the cell lysate is determined using a BCA protein assay.

    • Transfection efficiency is expressed as Relative Light Units (RLU) per milligram of protein.

4. MTT Assay for Cytotoxicity

  • Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • After 48 hours of transfection, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis P1 Cell Seeding P2 Lipoplex Formation P1->P2 24h T1 Addition of Lipoplexes P2->T1 T2 Incubation T1->T2 4-6h A1 Luciferase Assay T2->A1 48h A2 MTT Assay T2->A2 48h

Caption: A flowchart of the experimental workflow for transfection and subsequent analysis.

Lipid-Mediated Transfection Pathway

G cluster_0 Extracellular cluster_1 Intracellular DNA Plasmid DNA Lipoplex Lipoplex (Cationic Complex) DNA->Lipoplex Lipid Cationic Lipid Lipid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Export Protein Protein (e.g., Luciferase) Translation->Protein

Caption: The signaling pathway of lipid-mediated transfection.

Comparative Cytotoxicity Analysis of N-Hexadecyl-L-alanine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the cytotoxic effects of N-Hexadecyl-L-alanine and its structural analogs, intended for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data and aims to facilitate the objective evaluation of these compounds for potential therapeutic applications.

Abstract

N-acyl amino acids are a class of lipid molecules that have garnered significant interest for their diverse biological activities, including potential as anticancer agents. This guide focuses on the in vitro cytotoxicity of this compound, a saturated fatty acid amide of L-alanine, and its structural analogs. By systematically comparing the cytotoxic profiles of these compounds, this document aims to elucidate structure-activity relationships and provide a foundation for the rational design of novel chemotherapeutic agents. The cytotoxicity is primarily evaluated through cell viability and membrane integrity assays, with a focus on the underlying molecular mechanisms, including the induction of apoptosis.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic potential of this compound and its structural analogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 data from in vitro studies.

CompoundCell LineAssayIC50 (µM)Reference
This compound Data Not Available
N-Dodecyl-L-alanine Data Not Available
N-Tetradecyl-L-alanine Data Not Available
N-Octadecyl-L-alanine Data Not Available
General Trend for N-Acyl Amino AcidsVarious Cancer CellsMTT/MTSCytotoxicity is influenced by the length of the hydrocarbon chain and the nature of the amino acid polar head.

Note: Specific IC50 values for this compound and its direct analogs with systematically varied alkyl chain lengths were not available in the public domain at the time of this publication. The general trend indicates that the length of the hydrocarbon chain is a critical determinant of the cytotoxic activity of N-acyl amino acids.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound and its analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[2]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1% NP-40 and 4 mM HCl, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[4][5][6][7][8]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][8] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8] The amount of color formed is proportional to the number of lysed cells.[8]

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains the substrate (lactate) and the tetrazolium salt.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[5][7][8]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[5][7]

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.[4][5][6][7][8] A reference wavelength of 680 nm can be used for background correction.[5][7]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Mandatory Visualization

Signaling Pathway for Apoptosis Induction

The following diagram illustrates a plausible signaling pathway for apoptosis induced by cytotoxic agents like this compound, integrating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways leading to caspase activation and cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Cytotoxic Agent (e.g., this compound) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bax_Bak Bax/Bak Caspase8->Bax_Bak Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax_Bak->Mitochondrion Pore Formation Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibition Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: A generalized signaling pathway for apoptosis induction.

Experimental Workflow for Cytotoxicity Analysis

The following diagram outlines the typical experimental workflow for the comparative cytotoxicity analysis of this compound and its analogs.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start cell_culture Cell Culture (Select appropriate cancer cell lines) start->cell_culture compound_prep Compound Preparation (this compound & analogs) start->compound_prep treatment Cell Treatment (Varying concentrations and incubation times) cell_culture->treatment compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Data Analysis (Calculate % viability/cytotoxicity, determine IC50) mtt_assay->data_analysis ldh_assay->data_analysis comparison Comparative Analysis (Structure-Activity Relationship) data_analysis->comparison end End comparison->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

References

Safety Operating Guide

Navigating the Disposal of N-Hexadecyl-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, regional, and national regulations regarding chemical waste disposal. The information presented here serves as a guide and should be supplemented by a site-specific risk assessment conducted by qualified professionals.

Immediate Safety and Disposal Procedures

Should a spill occur, or when disposing of waste N-Hexadecyl-L-alanine, the primary objectives are to prevent its release into the environment and to ensure the safety of laboratory personnel.

Key Steps for Safe Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment of Spills: In the event of a spill, prevent the spread of the material. For solid this compound, carefully sweep it up to avoid dust formation and place it into a suitable, labeled container for disposal.

  • Waste Collection: Collect all waste this compound, including any contaminated materials such as paper towels or absorbent pads, in a clearly labeled, sealed container.

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in general waste streams.[1] It is crucial to prevent its release into the environment.

  • Consult EHS: Contact your institution's EHS department to arrange for the collection and proper disposal of the chemical waste. They will have specific protocols in place for handling and disposing of laboratory chemicals.

  • Licensed Disposal Company: The disposal of chemical waste should be handled by a licensed and qualified waste disposal company.

Contextual Data on a Related Compound

While specific quantitative data for this compound is not available, the following table provides information for the parent amino acid, L-Alanine, to offer some context. It is important to note that the addition of the hexadecyl chain will significantly alter the physical and chemical properties of the molecule.

PropertyL-AlanineThis compound (Anticipated)
Molecular Formula C3H7NO2C19H39NO2
Molecular Weight 89.09 g/mol 313.52 g/mol
Appearance White crystalline solidLikely a waxy solid
Solubility in Water SolubleExpected to have low water solubility due to the long alkyl chain
LogP (Octanol-Water) -2.85Expected to be significantly higher, indicating increased lipophilicity

Disclaimer: The data for this compound is anticipated based on its chemical structure and is not based on experimental data. The properties will differ significantly from L-Alanine.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, which is applicable to this compound.

ChemicalDisposalWorkflow cluster_assessment 1. Waste Identification & Characterization cluster_segregation 2. Segregation & Containment cluster_disposal 3. Disposal Pathway start Start: Generation of Chemical Waste identify Identify Chemical Composition (this compound) start->identify assess_hazards Assess Hazards (Consult SDS of similar compounds, EHS) identify->assess_hazards segregate Segregate Waste Stream (e.g., solid, liquid, halogenated) assess_hazards->segregate contain Package in a Suitable, Labeled, Sealed Container segregate->contain contact_ehs Contact Institutional EHS Department contain->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->licensed_disposal end_disposal End: Proper Disposal licensed_disposal->end_disposal

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

By following these guidelines and consulting with safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals.

References

Navigating the Safe Handling of N-Hexadecyl-L-alanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Hexadecyl-L-alanine, focusing on operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety data for similar aliphatic amino acid derivatives. It is crucial to consult the specific SDS for this compound as soon as it becomes available and to perform a risk assessment before handling this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is your first line of defense against potential hazards when handling chemical substances. For this compound, a comprehensive PPE strategy is crucial.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from potential splashes or airborne particles.
Hand Protection Impervious gloves (e.g., nitrile)Prevents direct skin contact with the substance.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if creating aerosols or dust.Minimizes inhalation of the substance, particularly in powder form.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize risks during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.

Workflow for Handling this compound prep Preparation - Review SDS - Assemble PPE - Prepare workspace handling Handling - Weigh/measure in ventilated area - Avoid generating dust - Keep containers closed prep->handling use Use in Experiment - Follow established protocol - Monitor for any adverse reactions handling->use decontamination Decontamination - Clean workspace and equipment - Remove PPE correctly use->decontamination disposal Waste Disposal - Segregate waste - Follow institutional guidelines decontamination->disposal

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in a designated, labeled container. Follow all local, state, and federal regulations.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag and dispose of as solid chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container according to institutional guidelines, or as directed by the specific SDS.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.